Kynurenic Acid
Description
This compound is under investigation in clinical trial NCT02340325 (FS2 Safety and Tolerability Study in Healthy Volunteers).
This compound has been reported in Ephedra transitoria, Ephedra pachyclada, and other organisms with data available.
TRANSTORINE is a small molecule drug with a maximum clinical trial phase of I.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound (KYNA) is a well-known endogenous antagonist of the glutamate ionotropic excitatory amino acid receptors N-methyl-D-aspartate (NMDA), alphaamino-3-hydroxy-5-methylisoxazole-4-propionic acid and kainate receptors and of the nicotine cholinergic subtype alpha 7 receptors. KYNA neuroprotective and anticonvulsive activities have been demonstrated in animal models of neurodegenerative diseases. Because of KYNA's neuromodulatory character, its involvement has been speculatively linked to the pathogenesis of a number of neurological conditions including those in the ageing process. Different patterns of abnormalities in various stages of KYNA metabolism in the CNS have been reported in Alzheimer's disease, Parkinson's disease and Huntington's disease. In HIV-1-infected patients and in patients with Lyme neuroborreliosis a marked rise of KYNA metabolism was seen. In the ageing process KYNA metabolism in the CNS of rats shows a characteristic pattern of changes throughout the life span. A marked increase of the KYNA content in the CNS occurs before the birth, followed by a dramatic decline on the day of birth. A low activity was seen during ontogenesis, and a slow and progressive enhancement occurs during maturation and ageing. This remarkable profile of KYNA metabolism alterations in the mammalian brain has been suggested to result from the development of the organisation of neuronal connections and synaptic plasticity, development of receptor recognition sites, maturation and ageing. There is significant evidence that KYNA can improve cognition and memory, but it has also been demonstrated that it interferes with working memory. Impairment of cognitive function in various neurodegenerative disorders is accompanied by profound reduction and/or elevation of KYNA metabolism. The view that enhancement of CNS KYNA levels could underlie cognitive decline is supported by the increased KYNA metabolism in Alzheimer's disease, by the increased KYNA metabolism in down's syndrome and the enhancement of KYNA function during the early stage of Huntington's disease. This compound is the only endogenous N-methyl-D-aspartate (NMDA) receptor antagonist identified up to now, that mediates glutamatergic hypofunction. Schizophrenia is a disorder of dopaminergic neurotransmission, but modulation of the dopaminergic system by glutamatergic neurotransmission seems to play a key role. Despite the NMDA receptor antagonism, this compound also blocks, in lower doses, the nicotinergic acetycholine receptor, i.e., increased this compound levels can explain psychotic symptoms and cognitive deterioration. This compound levels are described to be higher in the cerebrospinal fluid (CSF) and in critical central nervous system (CNS) regions of schizophrenics as compared to controls. (A3279, A3280).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A broad-spectrum excitatory amino acid antagonist used as a research tool.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075417 | |
| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
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Molecular Weight |
189.17 g/mol | |
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Physical Description |
Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |
| Record name | Kynurenic acid | |
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| Record name | Kynurenic acid | |
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Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
492-27-3, 13593-94-7 | |
| Record name | Kynurenic acid | |
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| Record name | Kynurenic acid | |
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| Record name | Kynurenic Acid | |
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| Record name | kynurenic acid | |
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| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
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| Record name | 4-hydroxyquinoline-2-carboxylic acid | |
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| Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
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| Record name | KYNURENIC ACID | |
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| Record name | Kynurenic acid | |
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Melting Point |
280 °C | |
| Record name | Kynurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of Kynurenic Acid
Tryptophan Catabolism via the Kynurenine (B1673888) Pathway
The journey from tryptophan to kynurenic acid begins with the kynurenine pathway, a multi-step process involving several key enzymes and intermediate compounds.
Indoleamine-2,3-Dioxygenase (IDO1, IDO2) and Tryptophan Dioxygenase (TDO) as Initial Enzymes
The first and rate-limiting step in the kynurenine pathway is the conversion of L-tryptophan to N-formyl-L-kynurenine. mdpi.comnih.govjcancer.org This crucial reaction is catalyzed by a group of heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO), which has two isoforms, IDO1 and IDO2. encyclopedia.pubnih.govwikipedia.org
TDO is primarily found in the liver, while IDO enzymes are more widely distributed throughout the body, including the brain and immune cells. cpn.or.krjcancer.orgbiocrates.com The expression and activity of these enzymes are influenced by various factors. For instance, inflammatory mediators like interferon-gamma can induce the expression of IDO1. jcancer.orgnih.gov These enzymes, despite being structurally distinct, have convergently evolved to catalyze the same initial step in tryptophan catabolism. frontiersin.org Following its formation, N-formyl-L-kynurenine is rapidly hydrolyzed to L-kynurenine by the enzyme kynurenine formamidase. mdpi.comnih.gov
Alternative Metabolic Routes to this compound Production
While the enzymatic conversion of L-kynurenine is the primary and most well-understood route for this compound synthesis, several alternative pathways have been identified. nih.govnih.gov These non-canonical routes may become particularly significant under specific physiological or pathological conditions characterized by inflammation and oxidative stress. nih.govnih.gov
One such alternative involves the direct transformation of L-kynurenine into this compound through the action of reactive oxygen species (ROS). frontiersin.orgfrontiersin.org Studies have shown that L-kynurenine can interact with free radicals like hydroxyl radicals and peroxynitrite to form this compound. frontiersin.org Another alternative pathway involves the transamination of D-tryptophan to indole-3-pyruvic acid, which can then undergo spontaneous cyclization to generate this compound. frontiersin.orgnih.gov Furthermore, the enzyme interleukin-4-induced protein-1 (IL4i1) has been identified as another generator of this compound, metabolizing tryptophan to indole-3-pyruvic acid, which then spontaneously forms this compound. mdpi.comresearchgate.net
Enzymatic Regulation of this compound Synthesis
The synthesis of this compound from L-kynurenine is not a spontaneous process but is tightly regulated by a specific family of enzymes.
Kynurenine Aminotransferases (KATs)
The irreversible transamination of L-kynurenine to this compound is catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). nih.govfrontiersin.orgfrontiersin.org This enzymatic step is crucial as it dictates the portion of L-kynurenine that is shunted towards the neuroprotective arm of the kynurenine pathway. The product of this transamination, an unstable keto acid, rapidly and spontaneously cyclizes to form the stable this compound. mdpi.comwhiterose.ac.uk
In mammals, four distinct isoforms of KAT have been identified, designated as KAT I, KAT II, KAT III, and KAT IV. nih.govnih.govresearchgate.net These isoforms are all pyridoxal-5'-phosphate (PLP)-dependent enzymes and exhibit differential tissue distribution, substrate specificities, and biochemical properties. frontiersin.orgfrontiersin.org
| Isoform | Other Names | Primary Substrates (in addition to Kynurenine) |
| KAT I | Glutamine Transaminase K (GTK), Cysteine Conjugate Beta-lyase 1 (CCBL1) | Glutamine, Phenylalanine, Leucine (B10760876), Tryptophan, Methionine, Tyrosine nih.gov |
| KAT II | Aminoadipate Aminotransferase (AADAT) | Aminoadipate, Glutamate (B1630785) nih.govplos.org |
| KAT III | Cysteine Conjugate Beta-lyase 2 (CCBL2) | Glutamine, various aromatic amino acids (similar to KAT I) nih.govmdpi.com |
| KAT IV | Glutamic-oxaloacetic Transaminase 2 (GOT2), Mitochondrial Aspartate Aminotransferase (ASAT) | Glutamate, Aspartate, Phenylalanine, Tyrosine, Cysteine nih.gov |
This table provides a summary of the different KAT isoforms and some of their key substrates.
While all four isoforms can catalyze the formation of this compound, KAT II is considered to be the predominant enzyme responsible for its synthesis in the mammalian brain. plos.orgresearchgate.net KAT I and KAT III share similar substrate profiles, showing high activity with glutamine. In contrast, KAT II and KAT IV are more active with glutamate. nih.gov These differences in substrate specificity and tissue localization suggest that each KAT isoform may play a distinct role in regulating this compound levels in different physiological contexts.
Differential Expression and Activity in Tissues and Cellular Compartments
The synthesis of this compound is not uniform throughout the body; it is dictated by the presence and activity of four distinct kynurenine aminotransferase isozymes (KAT I, KAT II, KAT III, and KAT IV). frontiersin.orgmdpi.com These enzymes are distributed differently across various tissues and within cellular compartments, leading to variations in KYNA production.
The KAT isoforms are widely expressed in tissues including the liver, kidneys, and brain. plos.org For instance, the liver and kidneys of rats exhibit significantly higher KAT activity compared to cats. plos.org Within the brain, KYNA is produced by multiple cell types, including astrocytes, neurons, and oligodendrocytes. mdpi.com The enzymes themselves have different subcellular localizations; KAT II (also known as AADAT) and KAT IV are mitochondrial enzymes, which situates a portion of KYNA synthesis within this organelle. frontiersin.orgmaayanlab.cloud
| Enzyme | Alternative Name(s) | Primary Location/Expression |
|---|---|---|
| KAT I | Glutamine Transaminase K (GTK) | Expressed in brain and liver; plays a preferential role in KYNA synthesis in the fetal and maternal brain in mice. karger.com |
| KAT II | Alpha-aminoadipate aminotransferase (AADAT) | Considered the main enzyme for KYNA synthesis in the mammalian brain and liver under normal conditions. frontiersin.orgkarger.com Highest expression in the liver. maayanlab.cloud |
| KAT III | Cysteine Conjugate Beta-lyase 2 (CCBL2) | Expressed in various tissues; its role in brain KYNA synthesis under normal conditions is less defined, but it becomes critical during inflammation. mdpi.comki.segenecards.org |
| KAT IV | Mitochondrial Aspartate Aminotransferase (ASAT) | A mitochondrial enzyme capable of synthesizing KYNA. frontiersin.orgmdpi.com |
Role of KAT II in Brain this compound Production
Under physiological conditions, kynurenine aminotransferase II (KAT II) is considered the principal enzyme responsible for the synthesis of this compound in the mammalian brain. frontiersin.org It is estimated to account for approximately 75% of the brain's total KYNA production. cpn.or.kr This central role makes KAT II a significant point of regulation for KYNA levels in the central nervous system. Studies involving mice with a genetic deletion of the KAT II gene have provided strong evidence for its importance; these animals exhibit reduced levels of brain KYNA and show subsequent alterations in cognitive functions. mdpi.com The renewed scientific interest in KYNA homeostasis is largely due to the development of selective inhibitors for KAT II, based on the premise that modulating its activity can effectively control brain KYNA levels. frontiersin.org
Kynurenine 3-Monooxygenase (KMO) as a Competing Enzyme in the Kynurenine Pathway
The kynurenine pathway is characterized by a critical metabolic branch point where L-kynurenine can be processed by one of two competing enzymes: KATs or kynurenine 3-monooxygenase (KMO). cpn.or.krfrontiersin.org While KATs convert kynurenine to the neuroprotective this compound, KMO catalyzes the hydroxylation of kynurenine to produce 3-hydroxykynurenine (3-HK). mdpi.compatsnap.com
This KMO-dependent branch leads to the formation of metabolites that are often neurotoxic, such as 3-HK and quinolinic acid. frontiersin.orgnih.gov 3-HK is a known generator of free radicals, and quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, which can lead to excitotoxicity. nih.gov Therefore, KMO directly competes with KATs for their common substrate, kynurenine, and the balance between KMO and KAT activity determines whether metabolism shifts towards a neurotoxic or a neuroprotective branch. patsnap.comahajournals.org In the brain, these competing enzymes are expressed in different cell types; KATs are predominantly found in astrocytes, whereas KMO is mainly expressed in microglia, the brain's resident immune cells. frontiersin.org
Factors Modulating this compound Metabolism
The rate of this compound synthesis is not static; it is dynamically regulated by various physiological and pathological factors. A primary modulator of the kynurenine pathway is the state of the body's immune system.
Inflammatory Mediators and Immune System Activation
Activation of the immune system, whether in response to infection or other inflammatory stimuli, profoundly alters tryptophan metabolism and, consequently, the production of this compound. mdpi.comresearchgate.net This link is so established that metabolites of the kynurenine pathway are considered useful biomarkers for monitoring neuroinflammation. mdpi.com During inflammatory conditions, there is a general upregulation of the kynurenine pathway. mdpi.com
Pro-inflammatory cytokines are key signaling molecules that orchestrate the immune response, and they have a potent effect on the enzymes of the kynurenine pathway. The initial and rate-limiting step of the pathway, the conversion of tryptophan to kynurenine, is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). aginganddisease.org
IDO, in particular, is strongly induced by pro-inflammatory cytokines. aginganddisease.orgmdpi.com Interferon-gamma (IFN-γ) is the most potent inducer of IDO, but other cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 also contribute to its upregulation. aginganddisease.orgnih.govmdpi.com This cytokine-driven induction of IDO leads to an increased breakdown of tryptophan and a larger pool of kynurenine. This elevated kynurenine level increases the substrate available for both KATs and KMO. cpn.or.kr Furthermore, pro-inflammatory conditions can also increase the expression of KMO, which shifts the metabolic balance away from this compound production and towards the generation of neurotoxic metabolites like quinolinic acid. frontiersin.org Interestingly, recent research suggests that during immune activation, KAT III, rather than KAT II, emerges as a dominant enzyme in inflammation-associated KYNA production. ki.se
| Cytokine | Effect on Enzyme(s) | Outcome |
|---|---|---|
| Interferon-gamma (IFN-γ) | Strongly induces Indoleamine 2,3-dioxygenase (IDO). aginganddisease.orgnih.govfrontiersin.org | Increases conversion of tryptophan to kynurenine, boosting substrate for the entire pathway. |
| Tumor Necrosis Factor-alpha (TNF-α) | Induces/potentiates IDO expression. nih.govmdpi.com | Contributes to increased kynurenine pool. |
| Interleukin-1β (IL-1β) | Activates IDO. aginganddisease.orgnih.gov | Shifts tryptophan metabolism towards the kynurenine pathway. |
| General Pro-inflammatory Stimuli | Upregulates Kynurenine 3-monooxygenase (KMO) expression. frontiersin.org | Shifts kynurenine metabolism towards the neurotoxic branch (3-HK, Quinolinic Acid). |
Infectious agents are powerful activators of the immune system and, by extension, the kynurenine pathway. Both viral and bacterial infections can lead to significant dysregulation of tryptophan metabolism. For example, viral infections are known to induce IDO activity, leading to tryptophan depletion and kynurenine accumulation as a mechanism to suppress the host immune response. mdpi.com
Specific examples include:
HIV-1: Patients infected with HIV-1 show marked increases in brain this compound levels, which correlates with higher KAT I activity. mdpi.com
Borna Disease Virus (BDV): Infection with BDV in animal models leads to significantly altered brain expression of both KAT II and KMO. asm.org
Influenza and Herpes Simplex Virus (HSV): These viruses have been shown to increase kynurenine biosynthesis in infected cells. mdpi.complos.org
COVID-19 and Tick-Borne Encephalitis (TBE): These viral diseases have been shown to cause significant dysregulation of the kynurenine pathway, linking peripheral inflammation to the accumulation of kynurenine metabolites in the central nervous system. ki.se
Bacterial infections: Molecular components from bacteria, such as lipopolysaccharides (LPS), can activate the kynurenine pathway via Toll-Like Receptors (TLRs), triggering the inflammatory cascade that induces pathway enzymes. nih.gov
Cytokine Induction of Kynurenine Pathway Enzymes
Physiological Stressors
Physiological and psychological stress can significantly impact the kynurenine pathway and, consequently, KYNA production. Stressors can induce the enzymes IDO and TDO, leading to an increased formation of kynurenine and its metabolites, including KYNA. nih.govresearchgate.net This activation can occur through the hypothalamic-pituitary-adrenal (HPA) axis and via inflammatory cytokines. nih.govtandfonline.com
Studies have shown that acute psychological stress leads to an increase in salivary KYNA levels in both healthy individuals and patients with schizophrenia. nih.gov Similarly, various types of physical stress, such as endurance exercise, also lead to a transient increase in plasma KYNA. physiology.org However, the response of the kynurenine pathway can differ depending on the nature of the stressor, with physical stress appearing to elicit a more pronounced effect on KYNA production compared to psychological stress. nih.gov
Nutritional Status and Precursor Availability
The availability of tryptophan, the essential amino acid precursor for KYNA synthesis, is directly linked to nutritional status. nih.gov Since mammals cannot synthesize tryptophan, it must be supplied through protein-rich foods. mdpi.com Consequently, dietary intake of tryptophan influences its availability for the kynurenine pathway. Oral supplementation with tryptophan has been shown to increase the urinary excretion of kynurenine pathway metabolites. mdpi.com
Fasting has been demonstrated to affect the levels of kynurenine pathway metabolites. In studies with C. elegans, fasting led to a significant decrease in both kynurenine and KYNA levels, suggesting that nutritional status directly modulates the production of these metabolites. nih.gov Furthermore, the metabolism of kynurenine can shift during fasting, favoring the production of anthranilic acid over KYNA. nih.gov
The metabolism of KYNA is also dependent on the availability of certain vitamins that act as cofactors for the enzymes in the kynurenine pathway. Specifically, vitamin B6 (in the form of pyridoxal (B1214274) 5'-phosphate, PLP) is a crucial coenzyme for kynurenine aminotransferases (KATs), the enzymes responsible for synthesizing KYNA. cambridge.org Vitamin B2 (in the form of FAD) is a cofactor for kynurenine monooxygenase, an enzyme that competes for the same substrate as KATs. cambridge.org Thus, the status of these vitamins can significantly influence the metabolic fate of kynurenine.
Influence of the Gut Microbiome on Kynurenine Pathway Dynamics
The gut microbiome plays a crucial role in modulating the kynurenine pathway. nih.govresearchgate.net Gut bacteria can influence the pathway both directly and indirectly. Some bacteria possess enzymes analogous to those in the human kynurenine pathway, allowing them to produce neuroactive metabolites themselves. researchgate.netnih.gov
Indirectly, the gut microbiota can influence the immune system and the integrity of the intestinal barrier. nih.govunits.it Disturbances in the gut microbiota can lead to increased intestinal permeability and systemic inflammation, which in turn can induce IDO, a key enzyme in the kynurenine pathway. nih.govresearchgate.net Microbial metabolites, such as short-chain fatty acids (SCFAs), can also impact intestinal barrier function and systemic inflammation, thereby affecting kynurenine pathway metabolism. units.it
Studies in germ-free animals have shown that the absence of a gut microbiota leads to increased circulating tryptophan and reduced peripheral kynurenine pathway metabolism. units.it Colonization of these animals with a normal microbiota restores the typical kynurenine-to-tryptophan ratio. nih.govunits.it Specific bacterial species, such as Bifidobacterium infantis, have been shown to increase KYNA levels when administered to germ-free mice. biocrates.com
Effect of Exercise and Physical Activity on this compound Production
Physical exercise has a notable impact on the production of this compound. Endurance exercise, in particular, has been shown to increase the expression of kynurenine aminotransferase (KAT) genes and proteins in skeletal muscle. physiology.org This increased KAT activity shifts the metabolism of kynurenine away from the production of potentially neurotoxic metabolites and towards the synthesis of the neuroprotective KYNA. physiology.orgfrontiersin.org
Following endurance exercise, there is a transient increase in plasma KYNA concentration. physiology.org For instance, one study observed a 63% increase in plasma KYNA one hour after a 150-km cycling time trial. physiology.org This effect appears to be specific to endurance and high-intensity exercise, as some forms of acute exercise may not produce the same result. physiology.orgresearchgate.net The increase in KYNA during exercise is thought to be a mechanism contributing to the beneficial effects of physical activity on mental health. physiology.orgcpn.or.kr
Age-Related Changes in this compound Metabolism
The metabolism of this compound undergoes significant changes with age. Studies have shown a positive correlation between age and KYNA levels in the cerebrospinal fluid (CSF) of humans. nih.gov One study comparing individuals younger and older than 50 years found significantly higher CSF KYNA levels in the older group. nih.gov This age-dependent increase in KYNA in the central nervous system suggests an upregulation of kynurenine metabolism during aging. nih.gov
Competitive Inhibition of Kynurenine Aminotransferases by other Amino Acids
The synthesis of this compound can be influenced by the presence of other amino acids, which can act as competitive inhibitors of the kynurenine aminotransferases (KATs). These enzymes exhibit broad substrate specificity and can be inhibited by various amino acids. nih.gov
Research has shown that several proteinogenic amino acids can significantly reduce KYNA production. nih.gov This inhibition can occur through two main mechanisms: by blocking the uptake of kynurenine (the precursor of KYNA) into the cells where synthesis occurs, or by directly inhibiting the catalytic activity of the KAT enzymes. nih.gov
For example, amino acids such as leucine, isoleucine, methionine, phenylalanine, and tyrosine have been found to inhibit KYNA formation by competing for its transport into the brain. nih.gov On the other hand, glutamate, aspartate, cysteine, and glutamine appear to suppress KYNA production by directly inhibiting the activity of different KAT isoenzymes. nih.gov Specifically, glutamate and aspartate are potent inhibitors of KAT II and KAT IV, while glutamine and cysteine inhibit KAT I and KAT III. nih.gov
Transmembrane Transport and Distribution of Kynurenic Acid
Permeability Across Biological Barriers
The ability of kynurenic acid to cross biological barriers, such as the blood-brain barrier, is a key factor in its concentration and activity in different body compartments.
Blood-Brain Barrier Permeability and Brain vs. Peripheral Levels of this compound
This compound exhibits very limited permeability across the blood-brain barrier (BBB). nih.govnih.govfrontiersin.org Due to its polar nature, it does not readily diffuse across the lipid membranes of the endothelial cells that form the BBB. nih.govresearchgate.net Consequently, the concentration of KYNA in the brain is not significantly influenced by its levels in the peripheral circulation under normal physiological conditions. nih.govmdpi.com Instead, the brain's pool of KYNA is primarily derived from local synthesis within the central nervous system (CNS). nih.govbiorxiv.org
This restricted passage results in a significant concentration gradient between the periphery and the brain. Peripheral tissues, such as the liver and kidneys, and body fluids like serum, generally contain much higher concentrations of KYNA than the brain. nih.govmdpi.comfrontiersin.org For instance, studies in mice have shown that the net accumulation of KYNA in the brain is substantially lower than in other tissues like the heart, liver, and kidney. nih.govcdnsciencepub.com Similarly, in humans, serum levels of KYNA are typically in the nanomolar range, while tissue levels can reach micromolar concentrations. mdpi.commdpi.com This disparity highlights the importance of local synthesis and active transport mechanisms in controlling the concentration of this neuroactive metabolite within the brain. scielo.brscielo.br
Molecular Mechanisms of this compound Transport
The movement of this compound across cell membranes is not a passive process but is mediated by specific transporter proteins. These transporters are crucial for its uptake into and efflux from various cells and tissues, including its removal from the brain and excretion by the kidneys.
Role of Organic Anion Transporters (OAT1/SLC22A6, OAT3/SLC22A8)
Organic Anion Transporters 1 and 3, encoded by the genes SLC22A6 and SLC22A8 respectively, are key players in the disposition of this compound. mdpi.comnih.gov These transporters are expressed on the basolateral membrane of renal proximal tubules, where they mediate the uptake of organic anions from the blood for subsequent excretion into the urine. nih.gov Both human OAT1 (hOAT1) and OAT3 (hOAT3) have been shown to be efficient transporters of this compound. nih.govnih.gov The transport efficiency for KYNA by hOAT1 is comparable to its classic substrate, p-aminohippurate, and for hOAT3, it is similar to estrone (B1671321) sulfate. nih.gov
OAT3 is also expressed at the blood-brain barrier, specifically at the abluminal (brain side) of the capillary endothelial cells, where it contributes to the efflux of organic anions from the brain into the blood. nih.gov The affinity (Km value) of human OAT1 and OAT3 for this compound is in the low micromolar range, suggesting that this transport is physiologically relevant. nih.gov The involvement of these transporters in the renal clearance of KYNA is significant, as evidenced by studies showing that its renal clearance is greater than that of creatinine (B1669602), indicating active tubular secretion. nih.gov Furthermore, inhibitors of OATs, such as probenecid (B1678239), have been shown to increase the concentration of KYNA in the brain, confirming the role of these transporters in its efflux from the CNS. nih.gov
Involvement of Large Neutral Amino Acid Transporters (LAT1/SLC7A5) in Kynurenine (B1673888) Precursor Uptake
While this compound itself poorly crosses the blood-brain barrier, its immediate precursor, L-kynurenine, is readily transported into the brain. nih.govnih.govcpn.or.kr This transport is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5. cpn.or.krontosight.ainih.gov LAT1 is a facilitative transporter located on both the luminal and abluminal membranes of the BBB endothelial cells, responsible for the transport of large neutral amino acids. ontosight.aimdpi.com
Under normal conditions, a significant portion (60-80%) of the kynurenine found in the brain originates from the peripheral circulation and is transported across the BBB via LAT1. cpn.or.kr This influx of kynurenine is the rate-limiting step for the central synthesis of this compound. mdpi.comcpn.or.kr Therefore, the activity of LAT1 is a critical determinant of the brain's capacity to produce KYNA. ontosight.ainih.govresearchgate.net The efficient uptake of kynurenine by LAT1, followed by its conversion to this compound within brain cells, is the primary pathway for maintaining KYNA levels in the CNS. researchgate.net
Characterization of Anion Efflux Pumps (e.g., ABCC4) as this compound Substrates
In addition to influx and renal secretion transporters, this compound is also a substrate for ATP-binding cassette (ABC) transporters, which are typically involved in efflux. Specifically, this compound has been identified as a substrate for the multidrug resistance-associated protein 4 (MRP4), which is encoded by the ABCC4 gene. mdpi.comxjtu.edu.cnnih.gov
MRP4 is an efflux pump that actively transports a wide range of molecules out of cells. xjtu.edu.cn The identification of KYNA as an MRP4 substrate indicates that this pump plays a role in removing KYNA from cells and tissues, thereby modulating its intracellular concentration and activity. mdpi.comnih.govresearchgate.net In vitro studies have confirmed that MRP4 mediates the transcellular vectorial transport of this compound. xjtu.edu.cn This efflux mechanism is another layer of control over KYNA levels, working in concert with the influx transporters and biosynthetic enzymes. nih.govwhiterose.ac.ukresearcher.life
Tissue-Specific Distribution and Cellular Localization of this compound
This compound is found throughout the body, but its concentrations vary significantly between different tissues and cell types. nih.govfrontiersin.org
The highest concentrations of KYNA are typically found in peripheral tissues such as the kidney and liver. nih.govfrontiersin.orgcdnsciencepub.com In contrast, as mentioned, brain concentrations are substantially lower. nih.gov Normal human serum contains KYNA at around 30 nanomolar, while tissues like the liver can have concentrations up to 800 nanomolar. mdpi.com
Within the central nervous system, the distribution of KYNA is also heterogeneous. nih.gov Studies in the rat brain have shown higher concentrations in the brainstem and olfactory bulb and lower concentrations in the thalamus. nih.gov
On a cellular level in the brain, this compound is primarily synthesized and localized within astrocytes. nih.govmdpi.comnih.gov The enzyme responsible for its synthesis, kynurenine aminotransferase II (KAT II), is predominantly found in these glial cells. mdpi.commdpi.comnih.gov While some studies have reported the presence of KATs and KYNA in neurons, astrocytes are considered the main source of KYNA in the brain. biorxiv.orgnih.gov This localization is significant because astrocytes can release KYNA to modulate the activity of nearby neurons. mdpi.com
Table 1: Summary of Transporters Involved in this compound and Kynurenine Transport
| Transporter | Gene | Substrate(s) | Location | Primary Function |
|---|---|---|---|---|
| OAT1 | SLC22A6 | This compound | Kidney (basolateral membrane of proximal tubules) | Uptake from blood for renal excretion. mdpi.comnih.gov |
| OAT3 | SLC22A8 | This compound | Kidney (basolateral membrane), Blood-Brain Barrier (abluminal) | Renal excretion and efflux from the brain. mdpi.comnih.gov |
| LAT1 | SLC7A5 | L-Kynurenine | Blood-Brain Barrier (luminal and abluminal), other tissues | Uptake of precursor L-kynurenine into the brain. cpn.or.krontosight.ainih.gov |
| ABCC4 (MRP4) | ABCC4 | This compound | Various cells/tissues | ATP-dependent efflux of this compound from cells. mdpi.comxjtu.edu.cn |
Table 2: this compound Concentration in Various Mouse Tissues Concentrations measured 60 minutes after intraperitoneal injection of [3H]this compound. Data from Can J Physiol Pharmacol. 1994 Feb;72(2):161-7. nih.gov
| Tissue | Concentration (nmol/g) at 0.53 mmol/kg dose | Concentration (nmol/g) at 3.17 mmol/kg dose |
|---|---|---|
| Brain | 1.80 +/- 0.05 | 40.4 +/- 8.1 |
| Heart | 14.3 +/- 3.7 | 212 +/- 32 |
| Liver | 10.6 +/- 2.6 | 254 +/- 21 |
| Kidney | 180 +/- 63 | 1899 +/- 254 |
Brain Regions and Astrocytic Production
The distribution of this compound in the mammalian brain is uneven. nih.gov Studies in rats have shown that the brainstem contains the highest concentration of this compound. nih.gov Other regions where KYNA is present include the cortex, hippocampus, and striatum. nih.govqueensu.ca The concentration of KYNA in the brain can be influenced by factors such as age, with levels increasing over the lifespan in rodents. nih.gov
Astrocytes, a type of glial cell in the central nervous system (CNS), are considered the primary source of KYNA production in the brain. biorxiv.orgmdpi.comfrontiersin.orgmdpi.com They express high levels of kynurenine aminotransferases (KATs), the enzymes responsible for converting L-kynurenine into KYNA. biorxiv.orgmdpi.commdpi.com Specifically, KAT-II is predominantly found in astrocytes. nih.govbiorxiv.org Since astrocytes lack kynurenine-3-monooxygenase (KMO), an enzyme that directs kynurenine down an alternative metabolic pathway, they have a high capacity for KYNA synthesis. mdpi.comnih.gov This astrocytic production of KYNA is significant as it can modulate neuronal activity. cpn.or.kr For instance, increased KYNA levels in the prefrontal cortex, driven by astrocyte activation, have been linked to impairments in cognitive functions. biorxiv.org Pro-inflammatory cytokines can stimulate astrocytes to increase KYNA production. biorxiv.org
Table 1: Regional Distribution of this compound in the Brain
| Brain Region | Species | Concentration (pmol/g wet weight) |
| Cortex | Human | 150 +/- 30 nih.gov |
| Brainstem | Rat | Highest concentration area nih.gov |
| Hippocampus | Rat | Present nih.gov |
| Striatum | Rat | Present nih.gov |
| Cerebellum | Rat | Elevated after kynurenine treatment biorxiv.org |
| Hypothalamus | Rat | Elevated after kynurenine treatment biorxiv.org |
| Basal Forebrain | Rat | Elevated after kynurenine treatment biorxiv.org |
| Frontal Cortex | Rat | Elevated after kynurenine treatment biorxiv.org |
Peripheral Organs (e.g., Liver, Kidney, Pancreas, Muscle, Intestine)
This compound is not confined to the central nervous system; it is also synthesized and found in a variety of peripheral organs. nih.gov The liver and kidneys, in particular, show high activity of kynurenine aminotransferases (KATs), the enzymes responsible for KYNA synthesis. mdpi.comnih.gov The production of KYNA has also been described in the pancreas, muscle, and intestine under normal physiological conditions. nih.gov
In the gastrointestinal tract, KYNA is thought to play a role in maintaining gut homeostasis. mdpi.com The concentration of KYNA increases from the proximal to the distal part of the intestine, suggesting production by the gut microbiota. researchgate.net The liver is a major site of tryptophan metabolism, and consequently, a significant producer of kynurenine pathway metabolites, including KYNA. mdpi.com In fact, human liver tissue can contain up to 800 nanomoles/L of this compound. nih.gov The kidneys are also key in KYNA metabolism and excretion. nih.gov
Table 2: this compound in Peripheral Organs
| Organ | Species | Key Findings |
| Liver | Human, Rat | High KAT activity and significant KYNA production. mdpi.comnih.gov |
| Kidney | Human, Rat | High KAT activity and important for KYNA metabolism. mdpi.comnih.gov |
| Pancreas | Human, Rodent | Site of KYNA production. nih.gov |
| Muscle | Human, Rodent | Site of KYNA production. nih.gov |
| Intestine | Human, Porcine | KYNA concentration increases distally, suggesting microbial production. researchgate.net Porcine colon can have 1–16 micromols/L. nih.gov |
Presence in Biological Fluids (e.g., Cerebrospinal Fluid, Plasma/Serum, Saliva, Breast Milk, Urine)
This compound is detectable in a wide array of biological fluids, reflecting its systemic distribution. nih.gov Its transport across cellular membranes is facilitated by organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.gov
In the central nervous system, KYNA is present in the cerebrospinal fluid (CSF), with concentrations reported to be higher in individuals with certain neuropsychiatric conditions. nih.gov In the periphery, KYNA is found in plasma/serum, although typically at lower concentrations than in tissues. mdpi.comwhiterose.ac.uk Normal human serum levels are generally in the nanomolar range. nih.gov
KYNA has also been identified in saliva, breast milk, and urine. nih.govresearchgate.net The concentration in saliva is relatively low. researchgate.net Urinary excretion is a major route for the elimination of KYNA from the body, with concentrations in urine being significantly higher than in plasma. researchgate.netwhiterose.ac.uk
Table 3: Concentration of this compound in Biological Fluids
| Biological Fluid | Species | Concentration Range |
| Cerebrospinal Fluid (CSF) | Human | 0.97 - 2.03 nmol/L nih.gov |
| Plasma/Serum | Human | 5 - 100 nmol/L nih.gov |
| Saliva | Human | ~3.17 nM (0.6 ng/mL) researchgate.net |
| Breast Milk | Human | Present nih.gov |
| Urine | Human | 4 - 40 µM researchgate.net |
Molecular Mechanisms of Kynurenic Acid Action and Signaling
Receptor-Mediated Activities
Kynurenic acid is recognized as a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. frontiersin.orgmdpi.com It demonstrates inhibitory activity at N-Methyl-D-Aspartate (NMDA), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. wikipedia.orgmdpi.com
This compound's primary interaction with the NMDA receptor is as a non-competitive antagonist at the strychnine-insensitive glycine (B1666218) co-agonist site located on the GluN1 subunit. mdpi.comresearchgate.net This site must be occupied by glycine or D-serine for the receptor to be activated by glutamate. By binding to this site, this compound prevents the necessary conformational change for channel opening, thereby inhibiting receptor function. nih.gov The IC₅₀ value for this inhibition has been reported to be approximately 8 μmol/L. mdpi.com
Furthermore, at higher concentrations, this compound can also act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. mdpi.com The NMDA receptor is a heterotetramer typically composed of two GluN1 and two GluN2 subunits. jneurosci.org The specific GluN2 subunit (A-D) present influences the receptor's properties. elifesciences.org this compound's dual action at both the glycine and glutamate sites contributes to its potent inhibitory effect on NMDA receptor-mediated neurotransmission. mdpi.com
Table 1: this compound's Interaction with the NMDA Receptor
| Site of Action | Type of Antagonism | Subunit(s) Involved | Reported IC₅₀ |
|---|---|---|---|
| Glycine Co-agonist Site | Non-competitive | GluN1 | ~8 μmol/L mdpi.com |
| Glutamate Binding Site | Competitive | GluN2 | Higher concentrations required |
This compound acts as a competitive antagonist at AMPA receptors, directly interacting with the glutamate binding domain. frontiersin.orgmdpi.com However, its affinity for AMPA receptors is lower than for NMDA receptors. nih.gov Research has shown a dual action of this compound on AMPA receptors. While high (millimolar) concentrations competitively inhibit the receptor, low (nanomolar to micromolar) concentrations have been found to potentiate AMPA receptor responses. researchgate.netnih.gov This potentiation is thought to occur through an allosteric modulation of receptor desensitization. nih.gov The inhibitory constant (Kᵦ) for this compound at AMPA receptors has been reported to be 172 µM. nih.gov
Table 2: this compound's Dual Action on AMPA Receptors
| Concentration Range | Effect | Mechanism |
|---|---|---|
| Nanomolar to Micromolar | Potentiation | Allosteric modulation of desensitization nih.gov |
| Millimolar | Competitive Antagonism | Direct binding to glutamate domain frontiersin.org |
This compound also functions as an antagonist at kainate receptors, another class of ionotropic glutamate receptors. wikipedia.orgmdpi.com It competitively inhibits these receptors by interacting with the glutamate-binding domain. frontiersin.org Of the three ionotropic glutamate receptors, this compound exhibits the lowest potency for kainate receptors, with a reported IC₅₀ of 500 µM. frontiersin.org
This compound acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). mdpi.commdpi.com This inhibition has been observed at physiologically relevant concentrations, with an IC₅₀ of approximately 7 μM in cultured hippocampal neurons. mdpi.comnih.gov Some studies suggest that at these low concentrations, this compound may block α7nAChRs more effectively than NMDA receptors. mdpi.com However, other research using intact brain slices from adult animals did not find a blocking effect of this compound on α7nAChR currents, indicating the mechanism may be complex and dependent on the experimental preparation. wikipedia.orgplos.org
In addition to its role as an antagonist at ionotropic receptors, this compound is an agonist for the G-protein coupled receptor 35 (GPR35). mdpi.commdpi.com GPR35 is expressed in various tissues, including immune cells and the gastrointestinal tract. frontiersin.orguniprot.org The potency of this compound at GPR35 shows species-selectivity, with higher concentrations required to activate human GPR35 compared to rodent orthologs. frontiersin.org The EC₅₀ values for this compound have been reported as 10.7 μM in mouse, 7.4 μM in rat, and 39.2 μmol/L in human. mdpi.com
Activation of GPR35 by this compound can trigger several downstream signaling pathways. It has been shown to couple to Gαi/o and Gα12/13 proteins. medchemexpress.comfrontiersin.orgnih.gov This can lead to the mobilization of intracellular calcium, production of inositol (B14025) phosphate (B84403), and stimulation of [³⁵S]GTPγS binding. medchemexpress.com The GPR35-mediated signaling also involves the recruitment of β-arrestin 2, leading to receptor internalization and desensitization. frontiersin.orgmedchemexpress.com These pathways are associated with anti-inflammatory effects and the regulation of energy homeostasis. frontiersin.orgnih.gov For instance, in macrophages, GPR35 activation by this compound can suppress NLRP3 inflammasome activation by reducing mitochondrial damage and reactive oxygen species (ROS) production. frontiersin.org
Table 3: GPR35 Agonism by this compound
| Species | Reported EC₅₀ | Associated Signaling Pathways |
|---|---|---|
| Mouse | 10.7 μM mdpi.com | Gαi/o, Gα12/13 coupling, β-arrestin recruitment medchemexpress.comfrontiersin.orgnih.gov |
| Rat | 7.4 μM mdpi.com | Calcium mobilization, Inositol phosphate production medchemexpress.com |
| Human | 39.2 μM mdpi.com | [³⁵S]GTPγS binding medchemexpress.com |
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonism
Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Immunomodulatory Effects
This compound is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and xenobiotic metabolism. mdpi.comcpn.or.krresearchgate.net The affinity of KYNA for AhR is in the low micromolar range. frontiersin.org Upon binding, the KYNA-AhR complex translocates to the nucleus, where it can influence the transcription of target genes, leading to a range of immunomodulatory effects. researchgate.net
The interaction between KYNA and AhR is implicated in both pro- and anti-inflammatory responses, depending on the cellular context. mdpi.comimrpress.com For instance, KYNA-activated AhR signaling can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammatory reactions. mdpi.com Conversely, in certain settings, the activation of AhR by kynurenine (B1673888) pathway metabolites, including KYNA, can contribute to a positive feedback loop that enhances inflammatory responses. mdpi.com This dual role highlights the complexity of KYNA's immunomodulatory functions mediated through AhR. nih.govmdpi.com
Non-Receptor Mediated Biological Activities
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
This compound possesses significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS). frontiersin.orgresearchgate.net It can effectively neutralize hydroxyl radicals and superoxide (B77818) anions, thereby mitigating oxidative stress and preventing cellular damage. plos.orgnih.gov This ROS scavenging activity is independent of its receptor-binding functions and contributes to its neuroprotective and anti-inflammatory effects. researchgate.netnih.gov Studies have shown that KYNA can decrease lipid peroxidation and the formation of ROS, protecting cells from oxidative damage. plos.org
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are well-documented and arise from a combination of its receptor-mediated and non-receptor-mediated actions. nih.govfrontiersin.org KYNA can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from activated immune cells. nih.govmdpi.com This effect is, in part, mediated by its ability to inhibit inflammatory signaling pathways. nih.govfrontiersin.org Furthermore, its antioxidant activity contributes to its anti-inflammatory capacity by reducing the oxidative stress that often accompanies and exacerbates inflammatory processes. researchgate.net
Modulation of Intracellular Signaling Cascades
This compound influences several key intracellular signaling cascades, further contributing to its diverse biological effects.
AMPK and PI3K/Akt Pathways: Research has demonstrated that KYNA can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.govfrontiersin.org This inhibition can lead to decreased cell proliferation and survival in certain contexts. aacrjournals.orgresearchgate.net The modulation of the PI3K/Akt pathway is also linked to the anti-inflammatory effects of KYNA. mdpi.com Some studies suggest a potential role for KYNA in modulating AMP-activated protein kinase (AMPK) signaling, although this area requires further investigation.
β-catenin Accumulation: this compound has been shown to induce the accumulation of β-catenin in certain cell types, including colon epithelial cells. nih.govfrontiersin.orgresearchgate.net The β-catenin signaling pathway is known to play a role in inhibiting inflammation by limiting the activation of NF-κB. nih.govfrontiersin.org This induction of β-catenin accumulation may be dependent on its interaction with G-protein coupled receptors. researchgate.netnih.gov However, the effect of KYNA on β-catenin can vary between cell types, with some studies on melanoma cells showing no significant impact. mdpi.com
Influence on Neurotransmitter Release
In the central nervous system, this compound is a well-known antagonist of ionotropic glutamate receptors. cpn.or.krfrontiersin.org This interaction has a profound impact on neurotransmitter release.
Dopamine (B1211576): By modulating glutamatergic and cholinergic neurotransmission, elevated levels of this compound can indirectly lead to an increase in the firing of midbrain dopaminergic neurons. cpn.or.krki.se However, direct infusion of KYNA into the striatum has been shown to reduce baseline dopamine levels. researchgate.net The net effect on dopamine release appears to be complex and context-dependent. mdpi.comki.se
Glutamate: this compound can significantly reduce the release of glutamate. mdpi.comnih.gov This is a key aspect of its neuroprotective role, as excessive glutamate can be excitotoxic to neurons. mdpi.com This reduction in glutamate release is mediated, at least in part, by its antagonist activity at presynaptic receptors. nih.gov
Serotonin (B10506): The metabolism of tryptophan is a shared pathway for the synthesis of both this compound and serotonin. frontiersin.orgtandfonline.com Increased activity of the kynurenine pathway can lead to a depletion of tryptophan available for serotonin synthesis, potentially resulting in decreased serotonin levels. frontiersin.orgmdpi.com However, some research suggests that KYNA may antagonize a neural circuit that enhances serotonin release, adding another layer of complexity to its influence on serotonergic systems. nih.gov
Physiological and Homeostatic Roles of Kynurenic Acid
Neuromodulation and Synaptic Transmission Regulation
Kynurenic acid is a well-established endogenous neuromodulator that influences several key neurotransmitter systems. nih.gov Its ability to interact with multiple receptor types makes it a critical component in maintaining the balance of excitatory and inhibitory signals in the brain. wikipedia.orgmdpi.com
Control of Glutamatergic Neurotransmission
This compound is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. wikipedia.orgmdpi.commdpi.com It competitively blocks the glutamate binding site on these receptors. mdpi.com Notably, it also acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. wikipedia.orgmdpi.com This dual action on NMDA receptors underscores its potent ability to modulate glutamatergic activity. mdpi.com
The effect of this compound on AMPA receptors is concentration-dependent, exhibiting a dual action. frontiersin.orgresearchgate.net At low concentrations (nanomolar to micromolar), it can potentiate AMPA receptor responses, while at higher concentrations (millimolar), it acts as a competitive antagonist. frontiersin.orgresearchgate.net This suggests that endogenous levels of KYNA may act as a positive modulator of excitatory synaptic transmission under certain conditions. researchgate.net The administration of low concentrations of KYNA (in the nanomolar range) into the brains of laboratory animals has been shown to reduce glutamate levels by 30–40%. cpn.or.kr
| Receptor Target | Type of Action | Concentration Range | Reference(s) |
| NMDA Receptor (Glutamate Site) | Competitive Antagonist | 0.1-2.5 mM | wikipedia.org |
| NMDA Receptor (Glycine Site) | Non-competitive Antagonist | Micromolar | wikipedia.orgcpn.or.krnih.gov |
| AMPA Receptor | Potentiation / Antagonism | Nanomolar-Micromolar / Millimolar | frontiersin.orgresearchgate.net |
| Kainate Receptor | Antagonist | 0.1-2.5 mM | wikipedia.org |
Modulation of Cholinergic Neurotransmission
This compound also significantly influences the cholinergic system, primarily through its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). wikipedia.orgmdpi.com It acts as a non-competitive, voltage-independent antagonist of this receptor, with an IC50 (half-maximal inhibitory concentration) of approximately 7 µM. mdpi.comjneurosci.orgresearchgate.net This inhibition of α7nAChRs, which are located on glutamatergic axon terminals, represents another mechanism by which KYNA can suppress glutamate release at the presynaptic level. frontiersin.orgresearchgate.net
Evidence suggests that at physiologically relevant concentrations found in the brain (nanomolar to low micromolar), this compound is likely to block α7nAChRs more effectively than NMDA receptors. mdpi.com This highlights the importance of its role in modulating cholinergic signaling in normal brain function. mdpi.com
Influence on Dopaminergic Signaling
The interplay between this compound and the dopaminergic system is complex and has been a subject of extensive research. Elevated brain levels of this compound have been shown to indirectly increase dopaminergic signaling. cpn.or.kr In animal models, experimentally increasing central KYNA levels leads to an increased burst-firing of midbrain dopaminergic neurons. cpn.or.kr
Furthermore, studies in rats have demonstrated that a subchronic elevation of brain KYNA enhances the amphetamine-induced increase in dopamine (B1211576) release in the nucleus accumbens. nih.gov This is accompanied by a reduced inhibitory effect of amphetamine on the firing rate of dopamine neurons in the ventral tegmental area (VTA). nih.govfrontiersin.org It is suggested that this reduced responsiveness of VTA dopamine neurons to inhibition may contribute to the increased dopamine release at the terminals. nih.gov In contrast, other research indicates that KYNA can dose-dependently reduce extracellular dopamine levels in the rat striatum. mdpi.com This suggests that the effect of KYNA on dopaminergic activity may be region-specific and dependent on the balance with other metabolites like xanthurenic acid. mdpi.comresearchgate.net
Regulation of Energy Homeostasis and Expenditure
Impact on Lipid Metabolism and Thermogenesis
This compound increases energy utilization by activating the G protein-coupled receptor GPR35. capes.gov.brnih.gov This activation stimulates lipid metabolism and the expression of genes related to thermogenesis in adipose tissue. capes.gov.brnih.gov In animal studies, this has been shown to suppress weight gain in mice on a high-fat diet. capes.gov.brnih.gov
The mechanism involves the enhancement of Pgc-1α1 expression and cellular respiration. capes.gov.brnih.gov Activation of GPR35 by this compound leads to an increase in lipid metabolism and thermogenesis in adipose tissue by upregulating genes associated with lipolysis and fatty acid oxidation. acs.org Furthermore, exercise-induced browning of adipose tissue, a process that increases energy expenditure, is compromised in animals with a genetic deletion of GPR35, highlighting the receptor's importance in this KYNA-mediated effect. capes.gov.brnih.gov
Role in Glucose Metabolism and Insulin (B600854) Sensitivity
This compound also plays a role in glucose homeostasis, although the findings are complex. diabetesjournals.org Activation of GPR35 by KYNA can improve glucose tolerance. capes.gov.brnih.gov In mice fed a high-fat diet, daily administration of KYNA led to better glucose tolerance, an effect that was absent in mice with a genetic deletion of Gpr35. mdpi.com
Modulation of Behavioral Plasticity
This compound (KYNA) has been identified as a key regulator of food-dependent behavioral plasticity. nih.govnih.govscholarsportal.info Its levels are intrinsically linked to nutritional status, thereby providing a direct connection between metabolism and the neural circuits that govern a wide range of behaviors. nih.govnih.gov
Research has demonstrated that KYNA plays a significant role in modulating feeding behavior, acting as a nutritional cue. nih.govnih.govucsf.edu In studies using the nematode C. elegans, fasting was shown to deplete levels of neurally produced this compound. nih.govnih.gov This depletion leads to the activation of interneurons that express the N-methyl-D-aspartate (NMDA) receptor, initiating a signaling cascade involving a neuropeptide Y-like system that promotes increased feeding through enhanced serotonin (B10506) release when food is reintroduced. nih.govnih.gov Once feeding resumes, this compound levels are gradually replenished, which in turn terminates the period of elevated feeding. nih.govnih.gov This creates a homeostatic feedback loop where KYNA levels signal the organism's nutritional state to adjust subsequent feeding behavior. nih.gov
In the context of the gut-brain axis, KYNA, a metabolite produced by the gut microbiota, is implicated in appetite regulation. nih.gov Studies suggest that fasting can increase KYNA levels in the intestine, which then acts to increase short-term food intake. nih.gov The proposed mechanism involves KYNA acting on the GPR35 receptor to inhibit vagal afferent nerve signaling. nih.gov This inhibition subsequently activates AgRP neurons in the arcuate nucleus of the hypothalamus, a key area of the brain for regulating appetite, leading to an increased drive to eat. nih.gov The orexigenic (appetite-stimulating) effects of KYNA were found to be eliminated by subdiaphragmatic vagotomy, confirming the crucial role of the vagus nerve in this communication pathway. nih.gov In neonatal chicks, central injection of L-tryptophan, the precursor to KYNA, was found to reduce food intake, an effect mediated by the serotonergic system. jst.go.jp While over 95% of L-tryptophan is metabolized through the kynurenine (B1673888) pathway to produce metabolites like KYNA, the specific effect of KYNA on feeding behavior in this model has not been fully clarified. jst.go.jp
Table 1: Research Findings on this compound's Role in Behavioral Plasticity and Appetite
| Organism/Model | Condition | Effect on KYNA Levels | Consequence on Feeding Behavior | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| C. elegans | Fasting | Depleted | Increased feeding rate upon re-feeding | Activation of NMDA-receptor expressing interneurons, enhanced serotonin release. | nih.gov, nih.gov |
| C. elegans | Re-feeding | Replenished | Termination of elevated feeding period | Return to baseline NMDA and serotonergic circuit activity. | nih.gov, nih.gov |
| Rodent Model | Fasting | Increased in intestine | Increased short-term food intake | Inhibition of vagal afferent nerve via GPR35, activation of ARCAgRP neurons. | nih.gov |
| Neonatal Chicks | - | - | L-tryptophan (precursor) injection reduced food intake. | Involves the serotonergic system. | jst.go.jp |
Contributions to Gut Homeostasis and the Gut-Brain Axis
This compound is a critical signaling molecule in the bidirectional communication network of the gut-brain axis. unite.itnih.gov The gut microbiota plays a substantial role in modulating tryptophan metabolism along the kynurenine pathway. biocrates.comfrontiersin.org Bacterial phyla such as Actinobacteria, Bacteroides, Firmicutes, Fusobacteria, and Proteobacteria can influence this pathway by regulating the activity of the enzyme indoleamine 2,3-dioxygenase (IDO-1) or by affecting the availability of tryptophan. biocrates.com For instance, the administration of Bifidobacterium infantis to germ-free mice has been shown to increase KYNA levels. biocrates.com This indicates a direct link between specific gut microbes and the production of KYNA. biocrates.comfrontiersin.org
KYNA is present in the lumen of the small intestine at concentrations sufficient to affect the G protein-coupled receptor GPR35, which is highly expressed in gastrointestinal and immune tissues. researchgate.netexplorationpub.com The interaction with GPR35 is believed to support gut barrier integrity and exert anti-inflammatory effects. explorationpub.com Research has shown that KYNA can be produced by Escherichia coli, suggesting that gut bacteria can directly contribute to the luminal pool of this metabolite. researchgate.net In inflammatory bowel disease (IBD), the abundance of this compound in the colon has been found to be negatively correlated with the severity of intestinal inflammation in both mice and humans. bmj.com Supplementation with KYNA was shown to decrease the severity of colitis by acting on intestinal epithelial cells and T cells, a process involving the Aryl hydrocarbon Receptor (AhR) and the subsequent rewiring of cellular energy metabolism. bmj.com
Through these mechanisms, KYNA contributes to maintaining gut homeostasis. nih.gov Dysregulation of the kynurenine pathway, influenced by stress or changes in the gut microbiota, can disrupt this balance, impacting both gut function and brain activity. nih.govtandfonline.com The ability of kynurenine and tryptophan to cross the blood-brain barrier allows metabolites produced in the gut to directly influence central nervous system functions. tandfonline.com
General Cytoprotective and Neuroprotective Functions
This compound is widely recognized for its cytoprotective and neuroprotective properties, which are attributed to several distinct mechanisms. mdpi.comnih.govwhiterose.ac.uk It is an antioxidant degradation product of tryptophan that demonstrates valuable bioactivity in protecting cells from damage. mdpi.comnih.gov
A primary neuroprotective mechanism of KYNA is its role as an antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, where it binds to the glycine co-agonist site. nih.govmdpi.commdpi.com By inhibiting these receptors, KYNA can protect neurons from excitotoxicity, a process of neuronal damage caused by the excessive activation of excitatory amino acid receptors. mdpi.com This antagonistic action has been shown to be protective in various models of neurological disorders. nih.govresearchgate.net Beyond NMDA receptors, KYNA also acts as an antagonist at the α-7 nicotinic acetylcholine receptor (α-7nAChR). mdpi.com
In addition to receptor antagonism, KYNA exhibits direct antioxidant properties. nih.govnih.gov It is known to be an effective reactive oxygen species (ROS) scavenger. nih.govnih.gov In experimental models of neonatal hypoxia-ischemia, KYNA significantly reduced the increase in ROS and prevented neuronal loss in the hippocampus and cortex. nih.govnih.gov This suggests that KYNA-mediated neuroprotection is closely linked to a reduction in oxidative stress. nih.gov The protective effects may result from both its ability to inhibit NMDA receptors, thereby preventing calcium-induced mitochondrial damage and subsequent ROS production, and its direct scavenging of free radicals. nih.gov
The cytoprotective effects of KYNA extend beyond the nervous system. It has been shown to have anti-inflammatory and anti-ulcer properties. researchgate.net The balance between the neuroprotective KYNA and neurotoxic metabolites of the kynurenine pathway, such as quinolinic acid and 3-hydroxy-L-kynurenine, is crucial for maintaining cellular health. unite.itmdpi.com By modulating enzymes in the kynurenine pathway, it is possible to increase the levels of neuroprotective KYNA while reducing the neurotoxic branches. mdpi.com
Table 2: Mechanisms of this compound's Cytoprotective and Neuroprotective Effects
| Mechanism | Target/Process | Effect | Outcome | Reference(s) |
|---|---|---|---|---|
| Receptor Antagonism | NMDA Receptors (Glycine site) | Inhibition | Reduces glutamate excitotoxicity, prevents neuronal damage. | nih.gov, mdpi.com, mdpi.com |
| Receptor Antagonism | α-7 Nicotinic Acetylcholine Receptors | Inhibition | Blocks neurite outgrowth, reduces apoptotic neuronal death. | mdpi.com |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenging | Reduces oxidative stress and cellular damage. | nih.gov, nih.gov |
| Anti-inflammatory Action | Aryl hydrocarbon Receptor (AhR) | Activation | Modulates energy metabolism in epithelial and T cells, reduces inflammation. | bmj.com |
| Mitochondrial Protection | Calcium-induced mechanisms | Inhibition (secondary to NMDA antagonism) | Prevents mitochondrial damage and subsequent ROS production. | nih.gov |
Pathological Implications of Kynurenic Acid Dysregulation
Kynurenic Acid in Neurological Disorders
Neurodegenerative Diseases
Alterations in the kynurenine (B1673888) pathway are a common feature in many neurodegenerative diseases. The pathway can produce both neuroprotective metabolites, like KYNA, and neurotoxic metabolites, such as quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK). A disruption in the delicate balance between these compounds is a critical factor in the progression of these disorders. mdpi.commdpi.com
Alzheimer's Disease (AD)
The role of KYNA in Alzheimer's Disease is complex and, at times, seemingly contradictory. Several studies have reported elevated levels of KYNA in the cerebrospinal fluid (CSF) and brain tissue of AD patients compared to healthy individuals. nih.govmdpi.comd-nb.info This increase is often interpreted as a compensatory, neuroprotective response to the excitotoxicity and neuroinflammation characteristic of AD. mdpi.comaginganddisease.org this compound can counteract the neurotoxic effects of quinolinic acid, another kynurenine pathway metabolite that is often elevated in AD and promotes inflammation and excitotoxicity. researchgate.nettandfonline.com
Furthermore, some research suggests a direct link between KYNA levels and the core pathologies of AD. One study found that higher KYNA concentrations in the CSF were associated with a slower progression of dementia. researchgate.net Another study revealed that KYNA levels were associated with lower cerebral amyloid-β burden. d-nb.info However, other findings suggest that chronically elevated KYNA may contribute to cognitive decline by disrupting learning and memory processes through its antagonism of NMDA and α7nACh receptors. hmdb.camdpi.com A meta-analysis concluded that while KYNA is increased in the CSF of AD patients, it is decreased in their peripheral blood, suggesting a compartmentalized dysregulation of the kynurenine pathway. scielo.brtmc.edu
Parkinson's Disease (PD)
In Parkinson's Disease, the primary pathology is the progressive loss of dopamine-producing neurons in the substantia nigra. nih.gov Research indicates a significant disruption of the kynurenine pathway in PD, often favoring the production of neurotoxic metabolites over the neuroprotective KYNA. mdpi.comnih.gov Several studies have reported decreased levels of KYNA in the brain and CSF of PD patients. researchgate.netresearchgate.netcsic.es This reduction in KYNA, coupled with a significant increase in the neurotoxic metabolite quinolinic acid, is believed to exacerbate excitotoxicity and amplify the inflammatory response, contributing to the degeneration of dopaminergic neurons. nih.govtandfonline.com
The imbalance is further highlighted by an increased ratio of quinolinic acid to this compound in the CSF of PD patients. researchgate.net Animal models of PD have shown that increasing endogenous KYNA levels can protect against the loss of dopaminergic neurons induced by toxins like quinolinic acid. queensu.ca This suggests that the reduced ability to produce KYNA compromises the brain's natural defense against excitotoxic insults in PD. cpn.or.krqueensu.ca
Huntington's Disease (HD)
Huntington's Disease is a genetic disorder characterized by selective neuronal death, particularly in the striatum. A key hypothesis in HD pathogenesis is overactivation of NMDA receptors, leading to excitotoxicity. aginganddisease.orgnih.gov Research has consistently shown reduced levels of KYNA in the cerebral cortex, caudate nucleus, and CSF of HD patients. nih.govnih.govoup.com This deficiency is thought to be a direct contributor to the neuronal degeneration seen in the disease. nih.gov
Studies have found a significant increase in the ratio of kynurenine to this compound in the putamen of HD patients, indicating a reduced formation of KYNA. le.ac.uk This is further supported by findings of decreased activity of kynurenine aminotransferases (KATs), the enzymes responsible for synthesizing KYNA, in the putamen of HD brains. nih.govle.ac.uk The resulting imbalance, with lower levels of the neuroprotective antagonist KYNA and a relative excess of the NMDA receptor agonist quinolinic acid, likely contributes to the excitotoxic environment that drives neuronal cell death in Huntington's Disease. mdpi.comaginganddisease.org
Amyotrophic Lateral Sclerosis (ALS)
In Amyotrophic Lateral Sclerosis (ALS), a progressive motor neuron disease, the involvement of the kynurenine pathway is linked to neuroinflammation and excitotoxicity. Studies have shown a link between increased levels of KYNA in the cerebrospinal fluid (CSF) and the clinical severity of ALS. This suggests that as the disease progresses, the production of KYNA in the central nervous system increases, possibly as a compensatory response to neurotoxic processes. nih.gov
Cognitive Impairment and Memory Deficits
Elevated levels of this compound in the brain are strongly associated with cognitive impairment and memory deficits. mdpi.comcapes.gov.br This is primarily due to KYNA's action as an antagonist at two key receptors involved in learning and memory: the NMDA receptor and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.govoup.comfrontiersin.org By blocking these receptors, KYNA can interfere with synaptic plasticity, a fundamental process for memory formation. oup.com
Experimental studies in animals have demonstrated that increasing brain KYNA levels leads to deficits in spatial working memory, contextual learning, and cognitive flexibility. frontiersin.orgjneurosci.orgresearchgate.net Conversely, reducing brain KYNA levels by inhibiting its synthesizing enzyme, kynurenine aminotransferase II (KAT II), has been shown to improve performance in tasks related to sustained attention and working memory. jneurosci.orgnih.gov These findings support the hypothesis that pathologically elevated KYNA contributes to the cognitive symptoms observed in various neuropsychiatric and neurodegenerative disorders. cpn.or.krjneurosci.org Exposure to high concentrations of KYNA during critical developmental periods, such as adolescence, may even lead to lasting cognitive deficits in adulthood. oup.com
Data Tables
Table 1: this compound (KYNA) Alterations in Neurodegenerative Diseases
| Disease | Sample Type | Finding | Implication | Reference(s) |
| Alzheimer's Disease | CSF, Brain | Increased KYNA levels | Compensatory neuroprotective response vs. contribution to cognitive decline | nih.govmdpi.comd-nb.info |
| CSF | Higher KYNA associated with slower dementia progression | Potential disease-modifying role | researchgate.net | |
| Peripheral Blood | Decreased KYNA levels | Compartmentalized dysregulation of the kynurenine pathway | scielo.brtmc.edu | |
| Parkinson's Disease | Brain, CSF | Decreased KYNA levels | Compromised defense against excitotoxicity | researchgate.netresearchgate.netcsic.es |
| CSF | Increased QUIN/KYNA ratio | Imbalance favoring neurotoxicity | researchgate.net | |
| Huntington's Disease | Cerebral Cortex, CSF | Decreased KYNA levels | Contribution to excitotoxic neuronal degeneration | nih.govnih.govoup.com |
| Putamen | Decreased KAT enzyme activity | Impaired KYNA biosynthesis | nih.govle.ac.uk | |
| Amyotrophic Lateral Sclerosis | CSF | Increased KYNA correlated with disease severity | Compensatory response to neurotoxicity | nih.gov |
Table 2: Impact of this compound (KYNA) on Cognitive Function
| Experimental Model | Manipulation | Cognitive Effect | Mechanism | Reference(s) |
| Animal Models | Increased brain KYNA | Impaired spatial and working memory, reduced cognitive flexibility | Antagonism of NMDA and α7nACh receptors | frontiersin.orgjneurosci.orgresearchgate.net |
| Animal Models | Inhibition of KAT II (reduces KYNA) | Improved performance in attention and memory tasks | Restoration of normal glutamatergic and cholinergic function | jneurosci.orgnih.gov |
| Adolescent Rat Model | Exposure to high KYNA during adolescence | Lasting memory deficits in adulthood | Disruption of critical neurodevelopmental processes | oup.com |
Cerebrovascular Disorders (e.g., Stroke, Cerebral Ischemia)
Dysregulation of the kynurenine pathway, which produces KYNA, is increasingly recognized as a significant factor in the pathophysiology of stroke and other cerebrovascular diseases. cpn.or.krnih.gov Following an ischemic event, inflammatory processes and oxidative stress can trigger an increase in tryptophan catabolism. cpn.or.kr This activation of the kynurenine pathway can have both neuroprotective and neurotoxic consequences, with KYNA playing a pivotal, though complex, role. nih.govresearchgate.net
KYNA's primary neuroprotective function in the context of stroke stems from its ability to act as an antagonist at N-methyl-D-aspartate (NMDA) receptors. cpn.or.krresearchgate.net By blocking these receptors, KYNA can mitigate the excessive glutamate (B1630785) release that occurs during an ischemic cascade, a phenomenon known as excitotoxicity, which leads to neuronal death. researchgate.net Some preclinical studies have shown that intrathecal administration of KYNA can improve motor outcomes in animal models of stroke. cpn.or.kr
However, the clinical picture is more nuanced. Several studies have reported altered KYNA levels in stroke patients, with findings sometimes appearing contradictory. For instance, one study observed that lower baseline concentrations of KYNA before thrombolytic therapy were associated with early neurological improvement in acute ischemic stroke patients. nih.gov Conversely, another study found that higher serum levels of KYNA in the acute phase of stroke were linked to a greater likelihood of post-stroke fatigue 18 months later. nih.gov Furthermore, elevated KYNA levels have been detected in patients who had a fatal outcome within 21 days of an ischemic stroke compared to survivors. nih.gov
These discrepancies may be explained by the dual role of KYNA and the complex temporal dynamics of the kynurenine pathway post-stroke. While its NMDA receptor antagonism is protective, excessive levels of KYNA might also have detrimental effects or could be a marker of a more severe inflammatory response. cpn.or.kr The balance between the neuroprotective actions of KYNA and the neurotoxic effects of other kynurenine pathway metabolites, such as quinolinic acid, is crucial for neuronal survival after a cerebrovascular event. nih.gov
Interactive Data Table: this compound Levels in Stroke Patients
| Study Focus | Patient Group | Sample Type | Key Finding | Implication | Reference |
| Thrombolytic Therapy Response | Acute Ischemic Stroke | Serum | Lower pre-treatment KYNA levels correlated with better outcomes. | KYNA as a potential biomarker for therapy response. | nih.gov |
| Post-Stroke Fatigue | Acute Ischemic Stroke | Serum | Higher acute phase KYNA levels correlated with later fatigue. | KYNA may be involved in long-term stroke sequelae. | nih.govki.se |
| Stroke Severity and Outcome | Ischemic Stroke | Serum | Decreased serum KYNA levels observed in stroke patients vs. controls. | Dysregulation of the kynurenine pathway is evident in stroke. | cpn.or.kr |
| Stroke Outcome | Ischemic Stroke | Not Specified | Higher KYNA levels found in patients who died within 21 days. | Elevated KYNA may indicate more severe pathology. | nih.gov |
Epilepsy and Seizure Disorders
The balance between excitatory and inhibitory neurotransmission is fundamental to normal brain function, and its disruption is a hallmark of epilepsy. The kynurenine pathway produces metabolites with opposing effects on neuronal excitability: the convulsant quinolinic acid and the anticonvulsant KYNA. ki.seresearchgate.net This has led to the hypothesis that an imbalance, specifically a deficiency of KYNA relative to quinolinic acid, could contribute to the pathogenesis of seizure disorders. researchgate.net
KYNA exerts its anticonvulsant effects primarily by acting as a broad-spectrum antagonist at excitatory amino acid receptors, including the NMDA, AMPA, and kainate receptors. nih.govkcl.ac.uk By blocking these receptors, KYNA can reduce the excessive neuronal firing that characterizes seizures. researchgate.net Its neuroprotective and anticonvulsant activities have been documented in various experimental models. nih.gov Some research has shown that certain anticonvulsant drugs may even increase the formation of KYNA in vitro. nih.gov
However, studies in humans with epilepsy have yielded complex results. One study of patients with intractable complex partial seizures found reduced serum levels of KYNA, but CSF levels were unaffected. ki.se This study did not support a role for a generalized reduction in KYNA in the initiation of these seizures. ki.se In contrast, another study found that the development of seizures in an animal kindling model was associated with increased KYNA levels in the amygdala and hippocampus. This suggests that while KYNA has inherent anticonvulsant properties, its levels may be dynamically regulated in response to seizure activity, possibly as a compensatory mechanism.
Furthermore, experimental inhibition of KYNA production in the hippocampus has been shown to induce seizures and neuronal lesions, effects that can be blocked by an NMDA receptor antagonist. researchgate.net This provides further evidence for the crucial role of endogenous KYNA in suppressing hyperexcitability within seizure-prone brain regions like the hippocampus. researchgate.net
Excitotoxicity-Related Pathologies
Excitotoxicity is a pathological process in which excessive stimulation of excitatory amino acid receptors, particularly the NMDA receptor, leads to neuronal damage and death. capes.gov.brcambridge.org This process is a common final pathway in numerous neurological conditions, including stroke, trauma, and neurodegenerative diseases. oup.com KYNA is a key endogenous antagonist of excitotoxicity. kcl.ac.ukmdpi.com
Its primary mechanism of action is the blockade of the glycine (B1666218) co-agonist site on the NMDA receptor, as well as antagonism of AMPA and kainate receptors. nih.govcambridge.org By inhibiting these ionotropic glutamate receptors, KYNA prevents the massive influx of calcium ions that triggers the downstream neurotoxic cascade. The neuroprotective effects of KYNA against the excitotoxic actions of quinolinic acid and other EAA receptor agonists are well-established. capes.gov.brmdpi.com
Astrocytes are the primary producers of KYNA in the brain. cambridge.org Following an excitotoxic insult, there can be an increase in extracellular KYNA levels, which is thought to be a defensive response to limit neuronal damage. capes.gov.br Pharmacological strategies aimed at increasing brain levels of KYNA, for instance by inhibiting the enzymes that divert its precursor, L-kynurenine, towards the neurotoxic branch of the pathway, have shown promise in protecting against excitotoxin-induced damage in preclinical models. capes.gov.brmdpi.com This highlights the therapeutic potential of modulating endogenous KYNA levels to counteract excitotoxicity-related pathologies. capes.gov.br
Oxidative Stress-Induced Neuronal Damage
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in a wide array of neurological disorders. oup.commdpi.comtandfonline.com The kynurenine pathway is intricately linked with oxidative stress, with some of its metabolites, like 3-hydroxykynurenine and quinolinic acid, being pro-oxidant, while KYNA itself possesses significant antioxidant properties. nih.govmit.edufrontiersin.org
KYNA has been shown to be a potent scavenger of free radicals, including hydroxyl radicals and peroxynitrite. researchgate.netfrontiersin.orgfrontiersin.org This radical-scavenging activity appears to be independent of its receptor-blocking actions. In vitro studies have demonstrated that KYNA can attenuate lipid peroxidation and ROS formation induced by various pro-oxidants, thereby protecting against the oxidative degradation of vital cellular components like DNA and proteins.
The balance between KYNA and the pro-oxidant metabolite quinolinic acid is crucial in maintaining cellular redox homeostasis. tandfonline.com An overactivation of the kynurenine pathway, often triggered by inflammatory stimuli, can lead to an accumulation of neurotoxic metabolites that generate oxidative stress and impair mitochondrial function. mdpi.com In this context, the antioxidant capacity of KYNA serves as a crucial counter-regulatory mechanism, helping to prevent tissue damage. frontiersin.org Therefore, dysregulation of KYNA levels can disrupt this delicate balance, leaving neurons vulnerable to oxidative stress-induced damage.
This compound in Psychiatric Disorders
Schizophrenia: this compound Hypothesis and Clinical Manifestations
The "this compound hypothesis of schizophrenia" posits that elevated levels of KYNA in the brain contribute to the pathophysiology of the disorder. ki.semdpi.com This hypothesis is supported by several lines of evidence, most notably the consistent finding of increased KYNA concentrations in the cerebrospinal fluid (CSF) and postmortem brain tissue of individuals with schizophrenia compared to healthy controls. researchgate.netkcl.ac.ukcapes.gov.brmit.edu
KYNA is an antagonist of two key receptors implicated in schizophrenia: the NMDA receptor and the α7 nicotinic acetylcholine receptor (α7nAChR). ki.semdpi.comfrontiersin.org By blocking these receptors, elevated KYNA could produce glutamatergic and cholinergic hypofunction, mimicking the effects of exogenous antagonists like phencyclidine (PCP) and ketamine, which are known to induce psychosis-like symptoms in healthy individuals. ki.sekcl.ac.uk This antagonism is thought to underlie the positive, negative, and cognitive symptoms characteristic of schizophrenia. kcl.ac.ukresearchgate.net Specifically, elevated brain KYNA levels are associated with impairments in cognitive processes such as contextual memory and working memory.
The source of the elevated KYNA is thought to be linked to immune activation and inflammation, which are also implicated in schizophrenia. kcl.ac.ukmdpi.com Pro-inflammatory cytokines can upregulate the enzymes of the kynurenine pathway, leading to increased production of kynurenine, the direct precursor of KYNA, which readily crosses the blood-brain barrier. ki.semdpi.com Studies have shown a correlation between increased CSF KYNA and its precursor kynurenine in patients. capes.gov.br Furthermore, reduced activity of kynurenine 3-monooxygenase (KMO), the enzyme that diverts kynurenine away from KYNA synthesis, has been reported in patients, which would further favor KYNA production. mdpi.com
While central levels of KYNA are consistently found to be elevated, studies on peripheral (blood) levels have yielded more inconsistent results, with some showing decreased concentrations. mit.eduresearchgate.net This suggests that peripheral measurements may not accurately reflect the pathological changes occurring within the central nervous system. researchgate.net
Interactive Data Table: this compound Findings in Schizophrenia
| Finding | Sample Type | Patient Population | Implication | Reference(s) |
| Elevated KYNA Levels | CSF, Postmortem Brain Tissue | Chronic Schizophrenia, First-Episode Psychosis | Supports the KYNA hypothesis of glutamate hypofunction. | researchgate.netki.secapes.gov.brmit.edu |
| Elevated Kynurenine Levels | CSF | Schizophrenia | Increased precursor availability for KYNA synthesis in the brain. | capes.gov.br |
| Reduced KMO Enzyme Activity | Postmortem Brain Tissue | Schizophrenia | Shunts kynurenine metabolism towards KYNA production. | mdpi.com |
| Correlation with Symptoms | Not specified | Schizophrenia | Elevated KYNA linked to psychotic symptoms and cognitive deficits. | mdpi.comresearchgate.net |
| Inconsistent Peripheral Levels | Plasma/Serum | Schizophrenia | Peripheral measures may not reflect central nervous system pathology. | mit.eduresearchgate.net |
Major Depressive Disorder (MDD)
In contrast to schizophrenia, the dysregulation of the kynurenine pathway in Major Depressive Disorder (MDD) appears to follow a different pattern. A significant body of research suggests that MDD is associated with a shift in kynurenine metabolism away from the neuroprotective KYNA branch and towards the production of neurotoxic metabolites like quinolinic acid. nih.gov
Multiple studies and meta-analyses have reported that patients with MDD exhibit lower levels of KYNA in peripheral blood and CSF compared to healthy individuals. nih.gov This reduction in KYNA, coupled with potentially increased levels of quinolinic acid, leads to a decreased KYNA/quinolinic acid ratio, which is considered an indicator of an imbalance towards neurotoxicity. The decrease in KYNA levels is thought to contribute to the pathophysiology of depression by failing to adequately counteract excitotoxic processes and inflammation. nih.gov
Inflammation is a key trigger for these changes. Pro-inflammatory cytokines, which are often elevated in depression, activate the enzyme indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.com This not only shunts tryptophan away from serotonin (B10506) synthesis (potentially contributing to the monoamine hypothesis of depression) but also increases the production of kynurenine. In MDD, this kynurenine appears to be preferentially metabolized down the branch leading to quinolinic acid, resulting in a relative deficiency of the neuroprotective KYNA. nih.gov
Some studies have found that lower plasma KYNA levels may serve as a potential biomarker for diagnosing MDD. One study reported that plasma KYNA levels, with an optimal cutoff value, could diagnose MDD with high accuracy. Furthermore, successful antidepressant treatment has been associated with a normalization of the kynurenine pathway imbalance, including a reduction in quinolinic acid concentrations. mdpi.comtandfonline.com This suggests that targeting the kynurenine pathway to restore the balance between neuroprotective and neurotoxic metabolites could be a novel therapeutic strategy for depression. nih.gov
Bipolar Disorder (BD)
Recent research has increasingly pointed towards the involvement of altered kynurenine (KYN) pathway metabolism in the neurobiology of Bipolar Disorder (BD). nih.gov Excessive activation of the immune system, a characteristic often observed in BD patients, can accelerate the metabolism of tryptophan down the kynurenine pathway. nih.gov This shift can lead to changes in the levels of various neuroactive metabolites, including this compound (KYNA), which in turn affects neuronal receptors and neuroendocrine transmissions. nih.gov
A meta-analysis of 101 studies revealed that both tryptophan and kynurenine levels are decreased in individuals with BD. researchgate.netkcl.ac.uk Furthermore, the study indicated that this compound and the ratio of this compound to quinolinic acid are reduced in mood disorders like BD. researchgate.netkcl.ac.uk This suggests a preferential metabolism of kynurenine towards the potentially neurotoxic quinolinic acid instead of the neuroprotective this compound in mood disorders. kcl.ac.uk
One study challenged the model of excess KYNA production in affective psychosis, finding significant reductions in serum KYNA in acutely ill inpatients with bipolar disorder compared to healthy controls. unl.edu The most significant decrease in KYNA was observed in the affective psychosis group, which includes patients with BD. unl.edu These findings are consistent with the idea that inflammation upregulates the enzyme kynurenine monooxygenase (KMO), which shunts kynurenine towards the production of quinolinic acid. unl.edu
Elevated levels of KYNA have been found in the postmortem brain tissue and cerebrospinal fluid of patients with psychotic illnesses, including BD. frontiersin.org This has led to the hypothesis that increased KYNA may contribute to the hypoglutamatergic signaling and cognitive dysfunction seen in these patients. frontiersin.org
Table 1: Summary of Research Findings on this compound in Bipolar Disorder
| Study Type | Sample | Key Findings | Reference |
|---|---|---|---|
| Review | - | Altered kynurenine metabolism is implicated in the neurobiology of BD, with immune activation accelerating this pathway. | nih.gov |
| Meta-analysis | 101 studies (10,912 participants) | Decreased tryptophan, kynurenine, and this compound in BD. Preferential metabolism towards quinolinic acid. | researchgate.netkcl.ac.uk |
| Clinical Study | Acutely ill inpatients with BD (N=53) vs. healthy controls (N=92) | Significant reductions in serum KYNA in BD patients, especially those with affective psychosis. | unl.edu |
| Review | - | Elevated KYNA in postmortem brain and CSF of patients with psychotic illnesses, linked to hypoglutamatergia and cognitive deficits. | frontiersin.org |
| Clinical Study | Patients with MDD (N=33), BD (N=20), and healthy controls (N=23) | BD patients had lower levels of KYNA and QUIN than healthy controls. | frontiersin.org |
Post-Traumatic Stress Disorder (PTSD)
The role of this compound in Post-Traumatic Stress Disorder (PTSD) is an emerging area of research, with studies suggesting a link between stress, the kynurenine pathway, and the pathophysiology of this disorder. nih.gov Stress has been shown to stimulate the metabolism of tryptophan along the kynurenine pathway in both the periphery and the brain. nih.gov
Dysregulation of kynurenine metabolism, particularly low levels of this compound (KYNA), appears to be connected to neuropsychiatric disorders, including those related to memory and emotion, which are central to PTSD. nih.govimrpress.com Preclinical studies have demonstrated a causal relationship between acute stress, increased KYNA formation in the prefrontal cortex, and impaired fear discrimination, a process relevant to PTSD. nih.gov Preventing the stress-induced increase in KYNA levels was found to avert the impairment in fear learning. nih.gov
Furthermore, research has identified epigenetic differences in individuals with PTSD, with lower DNA methylation of the aryl-hydrocarbon receptor repressor (AHRR) gene. researchgate.net This was associated with lower levels of kynurenine, suggesting a potential role for decreased kynurenine in the immune dysregulation observed in PTSD. researchgate.net The neuroactive metabolites of the kynurenine pathway, including KYNA, are thought to modulate the neurobiological and neuroinflammatory responses to fear and anxiety. researchgate.net
Autism Spectrum Disorders (ASD)
Alterations in tryptophan metabolism and the kynurenine pathway have been increasingly highlighted in individuals with Autism Spectrum Disorder (ASD). nih.govcambridge.org Studies have shown that adults with ASD have significantly lower circulating levels of tryptophan and this compound (KYNA) compared to controls. nih.govcambridge.orgcambridge.orgresearchgate.net Interestingly, first-degree relatives of individuals with ASD also show lower levels of KYNA, suggesting a potential biochemical continuum between the full-threshold and subthreshold ASD phenotypes. nih.govcambridge.orgcambridge.orgresearchgate.net
Some studies in children with ASD have reported lower circulating levels of KYNA and a higher kynurenine to KYNA ratio, which may indicate increased neurotoxic potential due to reduced activity of the enzyme kynurenine aminotransferase (KAT). cambridge.orgcambridge.org Other research in children with ASD has also found lower serum tryptophan and KYNA levels, particularly in those with Childhood autism and intellectual disability. cambridge.org
The findings across different studies are not entirely consistent. For instance, one study on younger children with ASD reported increased levels of KYNA. cambridge.org Despite these variations, the collective evidence points towards a dysregulation of the kynurenine pathway in ASD. nih.govcambridge.orgcambridge.org The reduced levels of the neuroprotective KYNA in many individuals with ASD could contribute to the neurodevelopmental and symptomatic characteristics of the disorder. nih.govcambridge.orgcambridge.orgresearchgate.net
Table 2: Research Findings on this compound in Autism Spectrum Disorders
| Study Population | Key Findings Regarding KYNA | Putative Mechanism | Reference(s) |
|---|---|---|---|
| Adults with ASD and their first-degree relatives | Significantly lower circulating levels of KYNA in both ASD and relative groups compared to controls. | Altered tryptophan metabolism through the kynurenine pathway. | nih.govcambridge.orgcambridge.orgresearchgate.net |
| Children with ASD | Lower circulating levels of KYNA and a higher KYN/KYNA ratio. | Potentially reduced kynurenine aminotransferase (KAT) activity, leading to increased neurotoxic potential. | cambridge.orgcambridge.orgresearchgate.net |
| Children with Childhood autism and intellectual disability | Lower serum KYNA levels. | Reduced tryptophan levels may be linked to intellectual disability. | cambridge.org |
| Younger children with ASD | Increased serum levels of KYNA. | - | cambridge.org |
Correlation with Psychotic Symptoms and Cognitive Deficits in Psychiatric Conditions
Elevated levels of this compound (KYNA) in the brain are a consistent finding in individuals with psychotic disorders such as schizophrenia. nih.govmdpi.comtechnologynetworks.comki.se This has led to the hypothesis that KYNA plays a significant role in the pathophysiology of psychosis and associated cognitive impairments. nih.govoup.comdovepress.com
KYNA is an antagonist of both the N-methyl-D-aspartate (NMDA) receptors and the α7 nicotinic acetylcholine receptors (α7nAChRs), both of which are crucial for learning, memory, and neural plasticity. mdpi.comoup.com By blocking these receptors, elevated KYNA can lead to cognitive deficits similar to those seen in schizophrenia. oup.com Animal studies have shown that increasing brain KYNA levels can induce cognitive abnormalities, while reducing KYNA can improve cognitive function. cpn.or.kr
Research has found negative correlations between KYNA levels and the speed of processing and attention/vigilance in patients with schizophrenia. nih.govdovepress.com Furthermore, a link has been identified between psychosis in bipolar disorder and decreased expression of the GRK3 protein, which leads to an increased amount of this compound in the brain. technologynetworks.comki.se This suggests that immune activation may be a contributing factor to the elevated KYNA levels seen in psychosis. technologynetworks.comki.secpn.or.kr
However, the relationship between KYNA and psychotic symptoms is complex. While many studies report elevated KYNA in schizophrenia, some have found decreased levels of KYNA in patients with schizophrenia, and a negative correlation with the severity of psychotic symptoms. mdpi.com Another study found that the greatest decrease in serum KYNA was in patients with affective psychosis. unl.edu These discrepancies may reflect differences in patient populations, illness state, and the source of the samples (e.g., cerebrospinal fluid vs. plasma).
This compound in Inflammatory and Immune-Mediated Conditions
Chronic Systemic Inflammation
The kynurenine pathway of tryptophan metabolism is significantly activated during inflammatory conditions. mdpi.commdpi.comnih.govnih.gov Pro-inflammatory cytokines, such as interferons and interleukins, induce the enzymes responsible for breaking down tryptophan, leading to the production of various metabolites, including this compound (KYNA). mdpi.comnih.gov This pathway is considered a counter-regulatory mechanism in the context of inflammation. nih.gov
KYNA itself has demonstrated immunomodulatory effects. nih.govfrontiersin.org It can act as a ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), both of which are involved in regulating immune responses. nih.gov Through these receptors, KYNA can suppress inflammatory pathways. cpn.or.kr Additionally, KYNA functions as an antioxidant and a scavenger of reactive oxygen species (ROS), which helps to prevent tissue damage caused by excessive inflammation. nih.gov
In conditions of chronic systemic inflammation, such as obesity and after kidney transplantation, elevated levels of kynurenine pathway metabolites are often observed. frontiersin.orgphysiology.orgpainphysicianjournal.com This upregulation is a sensitive marker of the inflammatory state. painphysicianjournal.com While the activation of this pathway can be a response to inflammation, the resulting imbalance in metabolites can also contribute to the pathology of various inflammation-related diseases. mdpi.com
Infectious Diseases (e.g., HIV-1, COVID-19)
The dysregulation of the kynurenine pathway, and specifically the levels of this compound (KYNA), is a significant feature in various infectious diseases, reflecting the intricate connection between tryptophan metabolism and the host's immune response.
Human Immunodeficiency Virus Type 1 (HIV-1)
In patients infected with HIV-1, alterations in KYNA metabolism are evident, particularly in the central nervous system, which may contribute to the neurological and psychiatric symptoms often observed in these individuals. nih.gov Studies have demonstrated that HIV-1 infection is associated with an upregulation of KYNA synthesis in the brain. nih.gov The tryptophan metabolite kynurenine, a precursor to KYNA, is found in elevated levels in the blood of HIV-1-infected patients. frontiersin.org This accelerated conversion of tryptophan to kynurenine is linked to immune activation. frontiersin.org
Research on brain tissue from HIV-1 patients revealed significantly increased levels of both KYNA and its direct precursor, L-kynurenine, compared to control subjects. nih.gov This elevation is correlated with increased activity of kynurenine aminotransferases (KAT I and KAT II), the enzymes responsible for synthesizing KYNA. nih.gov The changes in KYNA metabolism can differ between brain regions, suggesting selective tissue damage. nih.gov Furthermore, gut dysbiosis in HIV infection is considered a major driver of this increased kynurenine pathway activity. nih.gov Even with effective combination antiretroviral therapy (cART), residual increased activity in the kynurenine pathway and altered metabolite concentrations persist, which have been linked to abdominal fat accumulation. bevital.no
Table 1: this compound Levels in HIV-1 Infection (Brain Tissue)
| Brain Region | KYNA Level (% of Control) | L-Kynurenine Level (% of Control) | KAT I Activity (% of Control) | KAT II Activity (% of Control) |
|---|---|---|---|---|
| Frontal Cortex | 209% (p < 0.05) | 188% | 341% (p < 0.05) | 141% (p < 0.05) |
| Cerebellum | 164% | 151% (p < 0.05) | 262% (p < 0.05) | 85% |
Data sourced from a study on brain tissue of HIV-1 and control patients. nih.gov
COVID-19
The kynurenine pathway is also profoundly affected by SARS-CoV-2 infection. portlandpress.com Studies have found that the tryptophan metabolism pathway is one of the most influenced by COVID-19, with virus-induced activation of the pathway largely mediated by the induction of the enzyme indoleamine 2,3-dioxygenase (IDO1). portlandpress.com This leads to an accelerated breakdown of tryptophan. portlandpress.com
Elevated levels of KYNA have been reported in the serum and cerebrospinal fluid (CSF) of patients with acute COVID-19. nih.govfrontiersin.org One study identified that male COVID-19 patients, in particular, were more likely to have elevated levels of this compound. yale.edu In this group, a high ratio of this compound to kynurenine was associated with worse disease outcomes. frontiersin.orgyale.edu The increase in KYNA and other neuroactive metabolites like quinolinic acid in the CSF of COVID-19 patients correlates with markers of neurodegeneration. nih.gov This suggests that peripheral inflammation activates the kynurenine pathway, and the resulting metabolites may cross the blood-brain barrier, contributing to the neurological symptoms seen in some patients. nih.gov
Chronic Kidney Disease
Dysregulation of the kynurenine pathway is a hallmark of chronic kidney disease (CKD). diabetesjournals.orgmdpi.com As kidney function declines, metabolites of the kynurenine pathway, including KYNA, accumulate in the blood and are classified as uremic toxins. mdpi.comresearchgate.net The levels of these circulating kynurenines, such as KYNA and kynurenine itself, are correlated with the severity of CKD. mdpi.comdovepress.com
In patients with non-dialysis CKD, plasma levels of KYNA are significantly higher compared to healthy controls and increase as the disease progresses through its stages. dovepress.complos.org A study following CKD patients over five years found that KYNA levels increased during the follow-up period. plos.org High levels of this compound have been associated with a lower risk of progression to end-stage kidney disease (ESKD) in some patient cohorts with type 2 diabetes, suggesting a complex, possibly protective role in certain contexts. diabetesjournals.org However, in the broader CKD population, elevated KYNA is generally linked to impaired kidney function and is inversely associated with aerobic exercise capacity. plos.org This accumulation is linked to the chronic inflammation inherent in CKD and the impaired renal clearance of these metabolites. mdpi.com
Table 2: Plasma Kynurenine Pathway Metabolites in CKD vs. Healthy Controls (Baseline)
| Group | This compound (KYNA) (nmol/L) | Kynurenine (KYN) (μmol/L) | Tryptophan (TRP) (μmol/L) |
|---|---|---|---|
| Healthy Controls | 29.5 ± 10.6 | 1.6 ± 0.4 | 60.1 ± 11.2 |
| CKD Stages 2-3 | 47.9 ± 24.1 | 2.1 ± 0.8 | 54.3 ± 15.6 |
| CKD Stages 4-5 | 134.7 ± 95.8 | 4.1 ± 2.0 | 44.2 ± 13.9 |
Data represents mean ± SD from a cross-sectional study. plos.org
Sepsis
Sepsis, a life-threatening condition caused by a dysregulated host response to infection, involves significant activation of the kynurenine pathway. karger.comfrontiersin.org During sepsis, pro-inflammatory conditions lead to an increase in tryptophan catabolism, generating various metabolites including KYNA. frontiersin.org Elevated plasma KYNA levels have been observed in patients with septic shock and are associated with increased concentrations of pro-inflammatory cytokines and lactate. frontiersin.org
The kynurenine pathway's activation, often measured by the kynurenine-to-tryptophan ratio, is linked with clinical outcomes in sepsis. karger.com Increased production of kynurenine has been implicated in the hypotension seen in sepsis. researchgate.net While KYNA itself has shown some cell-protective effects in experimental models, its role in clinical sepsis is complex. capes.gov.br In a study on fluid resuscitation in sepsis, KYNA was found to be negatively correlated with lactic acid and was suggested to have an anti-inflammatory role, potentially improving microcirculation. researchgate.net Another experimental study showed that administering KYNA could restore microcirculatory dysfunction in septic rats. frontiersin.orgcapes.gov.br
Odontogenic Abscesses
This compound has been identified in human saliva, and its concentration is notably altered in the context of oral infections like odontogenic abscesses. nih.govresearchgate.net Research has shown that the concentration of KYNA in the saliva of patients with odontogenic abscesses is significantly higher—approximately 3.5 times—than in healthy individuals. nih.govresearchgate.netebi.ac.uk
Further investigation has revealed that human gingival fibroblasts are capable of producing KYNA. nih.govresearchgate.net The synthesis of KYNA by these cells is enhanced in the presence of inflammatory stimulants such as lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria. nih.govresearchgate.net This suggests that the increased KYNA levels during an odontogenic abscess are part of the local inflammatory response within the oral cavity. researchgate.net Additionally, KYNA has demonstrated a bactericidal effect, leading to the hypothesis that it may play a role in controlling the oral microflora. nih.gov
Table 3: this compound Concentration in Saliva
| Condition | Mean KYNA Concentration (nM) | Fold Increase |
|---|---|---|
| Healthy Subjects | 3.4 | - |
| Patients with Odontogenic Abscesses | 11.9 | 3.5x |
Concentration in patients with odontogenic abscesses was 3.5 times higher than in healthy subjects. nih.govresearchgate.net
This compound in Metabolic Diseases
Type 2 Diabetes
The kynurenine pathway of tryptophan metabolism is implicated in the pathophysiology of type 2 diabetes (T2D) and insulin (B600854) resistance. researchgate.netub.edu Cross-sectional studies have identified increased plasma concentrations of this compound in individuals with diabetes and insulin resistance. ub.edunih.gov
Table 4: Plasma Kynurenine Metabolite Levels in Type 2 Diabetes
| Metabolite | Non-Diabetic Subjects (μM/L) | T2D Patients (μM/L) | P-value |
|---|---|---|---|
| Kynurenine (KYN) | 1.76 ± 0.48 | 2.50 ± 0.90 | < 0.005 |
| This compound (KYNA) | 0.038 ± 0.012 | 0.054 ± 0.027 | < 0.05 |
| Xanthurenic Acid (XA) | 0.020 ± 0.010 | 0.037 ± 0.019 | < 0.005 |
Data represents mean ± SD from a study comparing T2D patients with non-diabetic controls. nih.gov
Obesity
Obesity is characterized by a state of low-grade chronic inflammation, which is associated with dysregulation of the tryptophan-kynurenine metabolic pathway. oatext.com Studies have found that serum KYNA concentrations are positively correlated with Body Mass Index (BMI) in overweight individuals. frontiersin.org
In obese individuals, serum levels of kynurenine and its downstream metabolites, including kynurenic and quinolinic acids, are significantly increased compared to healthy volunteers. semanticscholar.orgssmu.ru This elevation may result from up-regulated KYNA biosynthesis in adipose tissue, liver, and immune cells like monocytes/macrophages. oatext.comfrontiersin.org Specifically, the expression of enzymes such as IDO1 and kynurenine aminotransferases (KATs) is significantly higher in the omental adipose tissue of overweight individuals. frontiersin.org The activation of KYNA production in adipocytes is likely driven by the increased secretion of pro-inflammatory cytokines from resident immune cells within the fat tissue. frontiersin.org
Table 5: Serum this compound and Related Metabolites in Obesity
| Metabolite | Healthy Volunteers (nmol/L) | Obese Patients (nmol/L) |
|---|---|---|
| Kynurenine | 2122 ± 863 | 2413 ± 855 |
| This compound | 16.8 ± 8.37 | 21.1 ± 9.26 |
| Quinolinic Acid | 56.8 ± 34.1 | 73.1 ± 54.4 |
Data represents mean ± SD. semanticscholar.orgssmu.ru
Atherosclerosis and Endothelial Dysfunction
This compound (KYNA) and the broader kynurenine pathway are increasingly implicated in the pathogenesis of atherosclerosis and endothelial dysfunction. Endothelial dysfunction is a key initiating event in the development of atherosclerosis, characterized by reduced nitric oxide bioavailability, a pro-inflammatory state, and increased expression of adhesion molecules.
Several studies have demonstrated a link between alterations in the kynurenine pathway and cardiovascular disease. ahajournals.org In patients with chronic kidney disease, a population at high risk for atherosclerosis, plasma levels of kynurenine pathway metabolites, including this compound, were found to be significantly elevated and positively associated with markers of endothelial dysfunction such as von Willebrand factor (vWF), thrombomodulin (TM), soluble intercellular adhesion molecule-1 (sICAM-1), and soluble vascular cell adhesion molecule-1 (sVCAM-1). nih.gov Furthermore, intima-media thickness (IMT), an early indicator of atherosclerosis, was positively correlated with levels of kynurenine and other metabolites. nih.gov
The mechanisms by which this compound may contribute to atherosclerosis are multifaceted. One proposed mechanism involves the activation of the aryl hydrocarbon receptor (AhR), for which this compound is a potent ligand. ahajournals.orgmdpi.com AhR activation in vascular cells can promote inflammation and contribute to the development of atherosclerotic plaques. frontiersin.org For instance, this compound has been shown to exacerbate vascular inflammation by reducing the production of the anti-inflammatory cytokine IL-10. frontiersin.org
Conversely, some studies suggest a more complex or even protective role for this compound under certain conditions. For example, physical exercise, which is known to be cardioprotective, is hypothesized to shift the kynurenine pathway towards greater production of this compound, which may have anti-inflammatory effects in the context of adipose tissue. bmj.com This highlights the need for further research to fully elucidate the context-dependent roles of this compound in vascular health and disease.
Table 1: Correlation of Kynurenine Pathway Metabolites with Markers of Endothelial Dysfunction and Atherosclerosis
| Kynurenine Pathway Metabolite | Associated Marker | Type of Association | Reference |
| This compound | von Willebrand factor (vWF) | Positive | nih.gov |
| This compound | Thrombomodulin (TM) | Positive | nih.gov |
| This compound | sICAM-1 | Positive | nih.gov |
| This compound | sVCAM-1 | Positive | nih.gov |
| Kynurenine | Intima-Media Thickness (IMT) | Positive | nih.gov |
| 3-Hydroxykynurenine | Intima-Media Thickness (IMT) | Positive | nih.gov |
| Quinolinic Acid | Intima-Media Thickness (IMT) | Positive | nih.gov |
Non-Alcoholic Fatty Liver Disease (NAFLD)
Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), cirrhosis, and liver cancer. Emerging evidence suggests that dysregulation of the kynurenine pathway is involved in the pathogenesis of NAFLD.
Studies have observed alterations in tryptophan metabolism in patients with NAFLD. nih.govmdpi.com In fecal samples from NAFLD patients, kynurenine levels were increased while tryptophan levels were decreased, indicating a higher activity of the kynurenine pathway. nih.gov This shift is often associated with a state of low-grade inflammation, a key feature of metabolic diseases like NAFLD. nih.gov Pro-inflammatory molecules such as interferon-gamma (IFN-γ), interleukin-6 (IL-6), and lipopolysaccharide (LPS) can upregulate indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, leading to increased production of kynurenine and its metabolites. nih.gov
The role of this compound in NAFLD appears to be complex and potentially protective. A study found that serum levels of this compound were decreased in obese individuals. nih.gov In laboratory experiments, treating hepatocytes with this compound attenuated palmitate-induced lipid accumulation and downregulated genes associated with lipogenesis and endoplasmic reticulum (ER) stress. nih.gov ER stress is a known contributor to the development of NAFLD. nih.gov The beneficial effects of this compound in this context were linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov Activation of AMPK by this compound was shown to promote autophagy and the expression of oxygen-regulated protein 150 (ORP150), both of which help to alleviate ER stress and reduce hepatic steatosis. nih.gov
Furthermore, this compound has been shown to increase energy expenditure and improve energy metabolism in mice on a high-fat diet through the activation of G protein-coupled receptor 35 (GPR35). mdpi.com This suggests that this compound may have therapeutic potential for NAFLD by improving metabolic parameters and reducing inflammation.
Table 2: Effects of this compound on Cellular Processes in NAFLD Models
| Experimental Model | Treatment | Key Findings | Mechanism of Action | Reference |
| Palmitate-treated hepatocytes | This compound | Attenuated lipid accumulation, downregulated lipogenesis and ER stress markers | AMPK activation, increased autophagy, increased ORP150 expression | nih.gov |
| Mice on a high-fat diet | This compound | Increased energy expenditure, improved energy metabolism, reduced inflammation | GPR35 activation | mdpi.com |
This compound in Oncology and Cancer Progression
The kynurenine pathway and its metabolites, including this compound, play a multifaceted and often contradictory role in cancer. researchgate.net The dysregulation of this pathway can influence tumor growth, immune response, and metastatic potential.
Role in Tumor Immune Escape
A key mechanism by which the kynurenine pathway contributes to cancer progression is through the establishment of an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov The enzyme indoleamine 2,3-dioxygenase (IDO1), which initiates the kynurenine pathway, is often upregulated in tumor cells and antigen-presenting cells. frontiersin.orgnih.gov This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, including this compound. frontiersin.org
The accumulation of these metabolites can induce T-cell anergy and apoptosis, thereby suppressing the anti-tumor immune response. frontiersin.orgmedsci.org this compound itself has been shown to exert immunosuppressive effects. frontiersin.org It can act as a ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), both of which are expressed in immune cells and can modulate immune responses. frontiersin.orgmedsci.org Activation of these receptors by this compound can contribute to the suppression of anti-tumor immunity and promote tumor immune escape. frontiersin.orgnih.gov For example, the accumulation of this compound has been shown to suppress the expansion and viability of CD4+ T cells. frontiersin.org
Inhibition of Cancer Cell Proliferation and Migration
In contrast to its role in immune suppression, several studies have demonstrated that this compound can directly inhibit the proliferation and migration of certain cancer cells. mdpi.comnih.gov This suggests a dual role for this compound in cancer, where its effects may be context-dependent and vary between different cancer types.
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including glioblastoma, colon cancer, and renal cancer cells. nih.gov For instance, in a study on human glioblastoma T98G cells, this compound reduced cell proliferation in a dose-dependent manner and significantly decreased cell migration. Similarly, in gastric cancer cells, this compound was found to inhibit cell proliferation and migration, induce cell cycle arrest at the G2/M phase, and promote apoptosis through both the extrinsic and intrinsic pathways. mdpi.com
The anti-proliferative effects of this compound are thought to be mediated through the modulation of key signaling pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways. researchgate.netmdpi.com For example, in gastric cancer cells, this compound treatment led to the downregulation of anti-apoptotic factors like PI3K, AKT, and Bcl-xL, and the upregulation of pro-apoptotic factors such as BAD, Bak, Bax, and Cytochrome C. mdpi.com
Table 3: Inhibitory Effects of this compound on Cancer Cells
| Cancer Cell Line | Effect | IC50 (Proliferation) | IC50 (Migration) | Reference |
| T98G (Glioblastoma) | Inhibition of proliferation and migration | 1.3 mM | 0.6 mM | |
| HT-29 (Colon Cancer) | Inhibition of DNA synthesis | 4.4 mM | - | nih.gov |
| Caki-2 (Renal Cancer) | Inhibition of DNA synthesis and migration | 2.1 mM | - | nih.gov |
| AGS (Gastric Cancer) | Inhibition of proliferation and migration, induction of apoptosis | - | - | mdpi.com |
Preclinical and Clinical Research Methodologies and Models for Kynurenic Acid Studies
In Vitro Experimental Systems
In vitro models are indispensable for dissecting the molecular and cellular effects of kynurenic acid in a controlled environment. These systems allow for detailed examination of KYNA's interactions with specific cell types, receptors, and signaling pathways, free from the complexities of a whole organism.
Primary Cell Cultures and Immortalized Cell Lines (e.g., Neuronal, Glial, Immune Cells, Cancer Cells)
Primary cell cultures, derived directly from tissues, and immortalized cell lines, which can proliferate indefinitely, are foundational tools in KYNA research. regmednet.combiowest.net They offer a means to study the effects of KYNA on specific cell populations relevant to its physiological and pathological roles.
Neuronal and Glial Cells: The neuroactive properties of KYNA are extensively studied using primary neurons and glial cells (astrocytes and microglia), as well as immortalized neuroblastoma cell lines like SK-N-SH and SH-SY5Y. researchgate.net Research has shown that KYNA is primarily synthesized in astrocytes in the brain. nih.gov Studies on these cells have been crucial in understanding KYNA's role as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which is central to its neuroprotective and neuromodulatory functions. mdpi.comnih.gov For instance, research using human induced pluripotent stem cell (iPSC)-derived neurons demonstrated that KYNA can decrease the activity of excitatory neurons. biorxiv.org
Immune Cells: The immunomodulatory effects of KYNA are investigated using primary leukocytes and monocytic cell lines such as U-937. frontiersin.orgfrontiersin.org These studies have revealed that KYNA can attenuate inflammatory responses by reducing the secretion of pro-inflammatory cytokines like TNF-α. frontiersin.orgfrontiersin.org Experiments with murine splenocytes, both in vitro and ex vivo, have further detailed the complex, sometimes immunosuppressive and sometimes anti-inflammatory, effects of KYNA on immune cells. biotechnologia-journal.org
Cancer Cells: The role of KYNA in cancer is explored using various cancer cell lines. frontiersin.org Interestingly, while some cancer cells secrete KYNA, high concentrations of KYNA have been found to inhibit the proliferation and migration of certain cancer cell lines in vitro. frontiersin.org Human-derived in vitro models, including A-431 carcinoma cells, have been developed to study cytokine-driven kynurenine (B1673888) metabolism. ki.se
Table 1: Examples of Cell Lines and Primary Cells in this compound Research
| Cell Type | Specific Model | Research Focus | Key Findings |
|---|---|---|---|
| Neuronal | Human iPSC-derived neurons, SK-N-SH, SH-SY5Y | Neuroactivity, Neurotoxicity, Synaptic pruning | KYNA decreases excitatory neuron activity. biorxiv.org Used to test neurotoxicity of kynurenine pathway metabolites. researchgate.net |
| Glial | Primary astrocytes, Microglia-like cells | KYNA synthesis, Neuroinflammation, Synapse engulfment | Astrocytes are the primary producers of brain KYNA. nih.gov KYNA can induce microglia-mediated synapse engulfment. nih.gov |
| Immune | Primary leukocytes, U-937 monocytic cells, Murine splenocytes | Immunomodulation, Anti-inflammatory effects | KYNA attenuates TNF-α secretion. frontiersin.orgfrontiersin.org KYNA has complex immunoregulatory properties. biotechnologia-journal.org |
| Cancer | A-431 carcinoma cells, Various cancer cell lines | Cancer cell proliferation and migration | High KYNA concentrations can inhibit cancer cell proliferation. frontiersin.org Used to study cytokine-driven kynurenine metabolism. ki.se |
| Epithelial | Human corneal and conjunctival epithelial cells | Wound healing, Cytokine release | KYNA enhances migration of corneal epithelial cells and reduces pro-inflammatory cytokine secretion. nih.gov |
Organoid Models
Cerebral organoids, three-dimensional cultures derived from pluripotent stem cells that mimic the structure and development of the brain, represent a significant advancement in KYNA research. nih.gov These models offer a more physiologically relevant system than traditional 2D cell cultures for studying complex cellular interactions and developmental processes.
Recent studies have utilized forebrain organoids to investigate the role of KYNA in schizophrenia. nih.govbiorxiv.org This research has shown that KYNA can promote microglia-mediated synaptic pruning, a process implicated in the excessive synapse loss seen in the disorder. biorxiv.orgbiorxiv.org By inhibiting the endogenous production of KYNA within these organoids, researchers observed a decrease in the microglial uptake of synaptic structures, providing a direct link between KYNA levels and this key pathological feature. biorxiv.orgresearchgate.net Furthermore, cerebral organoids have been used to study the neurotoxic effects of environmental pollutants like microplastics, revealing that these particles can induce neurotoxicity via the kynurenine pathway. nih.gov
Receptor Binding and Functional Assays
To elucidate the specific molecular targets of this compound, a variety of receptor binding and functional assays are employed. These assays are critical for determining the affinity and efficacy of KYNA at its various receptors.
NMDA Receptor Antagonism: A primary focus of KYNA research is its antagonist activity at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.gov This is often investigated using radioligand binding assays and electrophysiological recordings in brain slices or cultured neurons.
G-Protein Coupled Receptors (GPCRs): KYNA is also an agonist for the G protein-coupled receptor 35 (GPR35). researchgate.netnih.gov Functional assays, such as the [³⁵S]GTPγS binding assay, are used to measure the activation of G-proteins coupled to this receptor in response to KYNA. researchgate.netnih.gov
Aryl Hydrocarbon Receptor (AHR): Competition binding assays and reporter gene assays have identified KYNA as a ligand for the Aryl Hydrocarbon Receptor (AHR). oup.com These studies have shown that KYNA can induce the expression of AHR target genes, such as CYP1A1. oup.com
Other Receptors: Research has also explored the interaction of KYNA with other receptors, including cannabinoid and opioid receptors. While direct binding to these receptors is not typically observed, studies have shown that chronic KYNA administration can indirectly alter their function and signaling. nih.govresearchgate.netnih.gov For example, long-term KYNA treatment in rats was found to increase the abundance of functional CB1 cannabinoid receptors in the hippocampus. researchgate.netnih.gov
In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic effects of this compound and its role in complex behaviors and disease states that cannot be fully replicated in vitro. These models allow for the investigation of KYNA's influence on neurotransmission, immune responses, and cognitive function in a living organism.
Rodent Models (Mice, Rats, Gerbils) for Neuropsychiatric and Neurodegenerative Disorders
Rodents, including mice, rats, and gerbils, are the most commonly used animal models in KYNA research, particularly for studying neuropsychiatric and neurodegenerative disorders. frontiersin.org These models are used to investigate the behavioral, neurochemical, and pathological consequences of altered KYNA levels.
Systemic administration of KYNA or its precursors, like L-kynurenine, is a common method to study the effects of elevated KYNA levels. jneurosci.orgnih.gov For instance, studies in rats have shown that chronic systemic administration of KYNA can lead to region-specific changes in the brain, such as an increase in functional CB1 receptors in the hippocampus. researchgate.netnih.gov Rodent models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, have been used to demonstrate the neuroprotective effects of increasing brain KYNA levels. nih.govresearchgate.net In models of schizophrenia, elevated KYNA is associated with cognitive deficits. nih.gov Conversely, animal models are also used to study the effects of decreased KYNA levels.
Table 2: Rodent Models in this compound Research for Specific Disorders
| Disorder | Animal Model | Key Research Findings |
|---|---|---|
| Schizophrenia | Rodent models with elevated KYNA | Elevated KYNA can induce cognitive deficits and schizophrenia-related phenotypes. nih.gov |
| Alzheimer's Disease | Transgenic mouse models (e.g., AD-like pathology) | Increasing brain KYNA levels provided neuroprotection. nih.govresearchgate.net A KMO inhibitor (JM6) increased brain KYNA and prevented spatial memory deficits. nih.gov |
| Parkinson's Disease | Rodent models (e.g., MPTP-induced) | Increased brain KYNA levels reduced neurodegeneration and behavioral symptoms. nih.gov |
| Huntington's Disease | Transgenic mouse and Drosophila models | A deficiency of KYNA is a consistent finding. nih.gov Inhibition of KMO or TDO shifted metabolism towards KYNA and was neuroprotective. nih.gov |
| Stroke/Ischemia | Rat and gerbil models of cerebral ischemia | Treatment with kynurenine or KMO inhibitors decreased infarct size and improved outcomes. frontiersin.org |
| Depression/PTSD | KAT II knockout mice | Deletion of the aadat gene (KAT II) induced depression-like behaviors. imrpress.compreprints.orgnih.gov |
The development of genetically modified animal models has been a significant breakthrough for KYNA research, allowing for precise manipulation of the kynurenine pathway. frontiersin.orgnih.govresearchgate.net These models provide a powerful tool to investigate the specific consequences of altering the expression of enzymes involved in KYNA synthesis.
Kynurenine Aminotransferase (KAT) Knockouts: Mice with targeted deletions of the genes encoding for kynurenine aminotransferases (KATs), the enzymes responsible for synthesizing KYNA, are particularly valuable. researchgate.netu-szeged.hu For example, mice lacking KAT II (aadat knockout or kat2-/-), the primary enzyme for KYNA production in the brain, exhibit significantly reduced brain KYNA levels. cpn.or.krsciforum.net Studies on these mice have shown that this reduction is associated with enhanced cognitive performance in some tasks, but also with the emergence of depression-like behaviors, suggesting a complex role for KYNA in regulating mood and cognition. imrpress.compreprints.orgnih.govcpn.or.kr The investigation of mitochondrial function in various KAT knockout strains (kat1-/-, kat2-/-, and kat3-/-) is also an active area of research. u-szeged.hu
Kynurenine 3-Monooxygenase (KMO) Knockouts: Another important genetic model is the KMO knockout mouse. physiology.org KMO is the enzyme that shunts kynurenine down a different metabolic branch, leading to the production of neurotoxic metabolites. By knocking out KMO, the metabolic flux is redirected towards KYNA synthesis, resulting in significantly elevated levels of circulating kynurenine and KYNA. mdpi.comphysiology.org These mice are instrumental in studying the long-term consequences of chronically elevated KYNA and are protected from the pro-depressive effects of inflammatory stimuli like lipopolysaccharide (LPS). cpn.or.kr
These genetic manipulation models, by allowing for the specific increase or decrease of endogenous KYNA levels, provide critical insights into the causal role of this metabolite in various physiological and pathological processes, bridging the gap between observational studies and a mechanistic understanding of KYNA's function.
Induced Disease Models (e.g., Hypoxia-Ischemia, Cerebral Ischemia, High-Fat Diet)
The study of this compound (KYNA) frequently employs induced disease models in rodents to investigate its role in various pathological conditions. These models allow researchers to simulate human diseases and examine the subsequent changes in KYNA metabolism and its effects.
One significant area of research involves neonatal hypoxic-ischemic encephalopathy (HIE). In neonatal rat models, using the Rice-Vanucci model of hypoxia-ischemia, post-insult administration of KYNA was found to reduce brain damage. mdpi.com Similarly, combining its precursor, kynurenine, with probenecid (B1678239) to elevate cerebral KYNA levels also showed neuroprotective effects. mdpi.com
Cerebral ischemia, or stroke, is another condition modeled in animals to study KYNA. Preclinical studies using various experimental models of cerebral ischemia consistently show the involvement of the kynurenine pathway (KP) in the pathophysiology of stroke. frontiersin.org Most of these studies report an increased expression of this compound in the infarcted areas. frontiersin.org For instance, in adult male rats subjected to transient middle cerebral artery occlusion, KYNA expression was found to be elevated in the ischemic regions from day 2 to day 21 post-event. frontiersin.org While KYNA is often seen as neuroprotective, its precursor, kynurenine, was found to worsen neurological outcomes in an adult rat stroke model because it can be metabolized into both KYNA and the neurotoxic quinolinic acid. mdpi.com
Metabolic disorders are also modeled to understand KYNA's function. High-fat diet (HFD) models in mice have shown that this diet increases the expression of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, in plasma, adipose tissue, and muscle. cpn.or.kr This leads to an activation of the pathway. In LDL receptor knockout mice fed an HFD, increased serum KYNA levels were observed. nih.gov Similarly, Zucker fatty rats (fa/fa), a genetic model of obesity and leptin receptor deficiency, exhibit 50% higher serum concentrations of KYNA compared to their lean counterparts. oatext.com These findings suggest a link between elevated KYNA and metabolic diseases like obesity. cpn.or.krnih.govoatext.com
Behavioral Phenotyping and Cognitive Assessment Paradigms
Behavioral and cognitive assessments in animal models are crucial for understanding the neurophysiological impact of this compound. Elevated brain levels of KYNA are experimentally induced in animals to produce behaviors that are reminiscent of psychiatric and cognitive disorders in humans. cpn.or.krnih.gov
In models related to schizophrenia, experimentally increasing central KYNA levels in rats has been shown to increase the burst-firing of midbrain dopaminergic neurons, a key feature of the dopamine (B1211576) hypothesis of the disorder. cpn.or.kr This elevation is also associated with a reduced prepulse inhibition (PPI), a behavioral model for sensorimotor gating deficits observed in schizophrenia. ki.se However, further studies suggest that antagonism of the glycine site of the NMDA receptor or the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) by KYNA does not disrupt PPI; rather, blockade of the glutamate (B1630785) recognition site appears necessary. ki.se
Cognitive functions, particularly learning and memory, are significantly affected by KYNA levels. In rats, experimentally decreasing KYNA levels in the brain has been shown to markedly improve cognition. wikipedia.org Conversely, elevating brain KYNA during the perinatal period can cause several cognitive impairments that are consistent with those reported in schizophrenia patients. mdpi.com For example, rats with elevated KYNA levels show impairments in spatial learning and memory. biorxiv.org In a genetic animal model of depression, the Flinders Sensitive Line (FSL) rats, reduced levels of KYNA were found specifically in the prefrontal cortex compared to control rats, suggesting a role for KYNA imbalance in depressive-like behaviors. cambridge.org
In the context of Alzheimer's disease models, cerebrolysin, an anti-dementia drug, has been shown to be effective in preventing cognitive impairment, and one of its mechanisms is blocking kynurenine aminotransferase (KAT) activities, thereby potentially lowering KYNA levels. mdpi.com
Invertebrate Models (e.g., Caenorhabditis elegans) for Behavioral Plasticity and Metabolic Studies
Invertebrate models, such as the fruit fly Drosophila melanogaster and the pond snail Lymnaea stagnalis, serve as powerful tools for dissecting the genetic and metabolic complexities of the kynurenine pathway (KP). nih.govnih.gov These models are genetically tractable and allow for the investigation of core mechanisms that are often conserved across species. researchgate.net
In Drosophila, mutants with altered levels of kynurenine metabolites are used to study the molecular processes of neurodegeneration and behavior. frontiersin.org For instance, the cinnabar (cn) mutant has an inactivated kynurenine monooxygenase (KMO) gene, leading to a twofold increase in KYNA levels. frontiersin.org The cardinal (cd) mutant shows a nearly threefold rise in 3-hydroxykynurenine (3-HOK) levels. frontiersin.org Studies on these mutants reveal the antagonistic effects of KYNA and 3-HOK; an increase in the 3-HOK/KYNA ratio in a Drosophila model of Huntington's disease leads to neurodegeneration. frontiersin.org Behavioral studies in these mutants show age-dependent impairments in courtship songs and memory. frontiersin.org
The pond snail, Lymnaea stagnalis, has also emerged as a valuable model for studying the KP. nih.gov Researchers have identified and characterized the full complement of KP enzymes and metabolites, including tryptophan, kynurenine, and this compound, in the snail's hemolymph and tissues. nih.gov The widespread tissue expression of KP enzymes supports the use of this model for future functional studies at the cellular, synaptic, and behavioral levels. nih.govbiologists.com
Larger Animal Models (e.g., Dogs, Piglets)
Larger animal models, including dogs and piglets, provide translational insights into the role of this compound in physiological and pathological processes that are more comparable to humans.
In dogs, KYNA has been studied in the context of gastrointestinal and inflammatory conditions. mdpi.com Research has shown that KYNA can inhibit intestinal motility and may exert anti-inflammatory effects. mdpi.com For instance, in an experimental model of colon obstruction in dogs, KYNA treatment was found to alleviate inflammation, restore colon tone, and decrease the motility index of giant colonic contractions. nih.govtermedia.pl It also reduced mucosal leukocyte accumulation and the activity of xanthine (B1682287) oxidoreductase, a marker for superoxide (B77818) radical production. frontiersin.org Studies on dogs with acute diarrhea have identified altered tryptophan metabolism, with significantly decreased serum concentrations of KYNA compared to healthy dogs. plos.org In bitches with pyometra, a uterine infection, the median serum content of KYNA was significantly higher than in healthy animals. nih.gov
Newborn piglets are used as a translational model for neonatal hypoxic-ischemic encephalopathy (HIE). mdpi.com While KYNA has shown neuroprotective effects in rodent HIE models, its efficacy in larger animals is still under investigation. mdpi.com Studies in piglets have shown that KYNA can antagonize NMDA-induced pial arteriolar vasodilation when applied directly to the cortical surface, bypassing the blood-brain barrier. mdpi.com This suggests its potential efficacy in the piglet brain, although systemic administration is limited by its poor transport across this barrier. mdpi.comresearchgate.net
Human Observational and Clinical Studies
Patient Cohorts with Neurological, Psychiatric, Inflammatory, and Metabolic Disorders
Human studies have consistently linked alterations in this compound levels to a wide range of disorders.
Neurological Disorders: Elevated brain levels of KYNA have been reported in patients with Huntington's disease, Parkinson's disease, Alzheimer's disease, Down syndrome, and HIV-1-infected patients with neurological complications. mdpi.comresearchgate.net In patients with tick-borne encephalitis, increased KYNA levels in the cerebrospinal fluid (CSF) were associated with confusion and psychotic symptoms. wikipedia.orgnih.gov For stroke patients, clinical studies show that the kynurenine pathway is activated, consistent with preclinical findings. frontiersin.org
Psychiatric Disorders: The this compound hypothesis of schizophrenia posits that elevated brain KYNA alters glutamatergic and cholinergic neurotransmission, contributing to the disorder's symptoms. cpn.or.kr Numerous studies have confirmed that patients with schizophrenia have increased KYNA levels in the CSF and postmortem brain tissue. cpn.or.krki.sebiorxiv.orgmdpi.com Similarly, elevated KYNA has been found in the CSF of patients with bipolar disorder. mdpi.comki.se In contrast, individuals with major depressive disorder often show reduced KYNA levels, particularly during depressive episodes. wikipedia.orgcambridge.org
Inflammatory and Metabolic Disorders: KYNA levels are often increased in patients with chronic inflammatory conditions. frontiersin.org Elevated peripheral blood levels of KYNA have been observed in individuals with type 2 diabetes, multiple sclerosis, and inflammatory bowel disease (IBD). frontiersin.orgfrontiersin.org In rheumatic diseases like systemic lupus erythematosus (SLE) and Sjögren's syndrome, the kynurenine pathway is overactivated, which is linked to the high levels of pro-inflammatory cytokines seen in these conditions. viamedica.plmdpi.com Increased tryptophan and kynurenine pathway metabolites are also frequently found in overweight individuals. nih.gov
The following table summarizes findings on KYNA levels in various patient cohorts:
Table 1: this compound Levels in Various Human Disorders
| Disorder Category | Specific Disorder | Observed Change in KYNA Levels | Reference |
|---|---|---|---|
| Neurological | Huntington's Disease | Increased | mdpi.com, |
| Parkinson's Disease | Increased | mdpi.com | |
| Alzheimer's Disease | Increased | mdpi.com, | |
| Down Syndrome | Increased | mdpi.com, | |
| HIV-1 Infection (with neurological symptoms) | Increased | mdpi.com, wikipedia.org | |
| Tick-Borne Encephalitis | Increased | wikipedia.org, nih.gov | |
| Stroke | Increased | frontiersin.org | |
| Psychiatric | Schizophrenia | Increased (in CSF and brain) | cpn.or.kr, mdpi.com, ki.se |
| Bipolar Disorder | Increased (in CSF) | mdpi.com, ki.se | |
| Major Depressive Disorder | Decreased | wikipedia.org, cambridge.org | |
| Inflammatory | Multiple Sclerosis | Increased | frontiersin.org, frontiersin.org |
| Inflammatory Bowel Disease (IBD) | Increased | frontiersin.org, frontiersin.org | |
| Systemic Lupus Erythematosus (SLE) | Increased | viamedica.pl, mdpi.com | |
| Sjögren's Syndrome | Increased | viamedica.pl | |
| Metabolic | Type 2 Diabetes | Increased | frontiersin.org, frontiersin.org |
Analysis of this compound Levels in Biological Samples
The quantification of this compound in various biological fluids and tissues is a cornerstone of research into its physiological and pathological roles. High-performance liquid chromatography (HPLC) is a common method used for these measurements. cambridge.orgnih.gov
Cerebrospinal Fluid (CSF): CSF analysis provides a direct window into the central nervous system's biochemistry. In patients with schizophrenia, KYNA concentrations in the CSF are reported to be approximately 1.5 times higher than in healthy volunteers. mdpi.com Elevated CSF KYNA is also found in patients with bipolar disorder, tick-borne encephalitis, and inflammatory neurological diseases. nih.govmdpi.comki.seoup.com
Blood (Plasma/Serum): Peripheral KYNA levels are analyzed in serum or plasma. Significantly higher serum KYNA concentrations are found in bitches with pyometra compared to healthy controls. nih.gov In humans, elevated peripheral KYNA is a marker for inflammatory conditions like type 2 diabetes and IBD. frontiersin.org Conversely, dogs with acute diarrhea show significantly decreased serum KYNA levels. plos.org
Saliva: Saliva offers a non-invasive sample for analysis. In patients with schizophrenia, one study found no difference in basal salivary KYNA levels compared to controls, but concentrations increased following a psychological stress challenge, and this increase correlated with more severe psychiatric symptoms. cpn.or.kr
Urine: Urine analysis can reflect systemic metabolic changes. High levels of this compound have been identified in the urine of individuals with certain metabolic disorders, such as vitamin B6 deficiency and kynureninase deficiency. wikipedia.orgwikipedia.org
Tissue Samples: Postmortem brain tissue analysis has been crucial for the this compound hypothesis of schizophrenia, revealing increased KYNA levels in the prefrontal cortex of patients. cpn.or.krki.se In animal models, KYNA levels are measured in specific brain regions like the prefrontal cortex, hippocampus, and striatum to correlate biochemical changes with behavioral outcomes. cambridge.org Endometrial tissue has also been analyzed, for example, in bitches with pyometra, to assess local inflammation. nih.gov
Cerebrospinal Fluid (CSF) Analysis
Cerebrospinal fluid (CSF) analysis is a primary method for assessing central nervous system (CNS) levels of KYNA, as it is believed that KYNA does not readily cross the blood-brain barrier. cpn.or.kr Studies have consistently shown alterations in CSF KYNA concentrations in several neuropsychiatric and neurological disorders.
Elevated levels of KYNA in the CSF have been reported in patients with schizophrenia, bipolar disorder, and Alzheimer's disease. nih.govfrontiersin.orgjpn.ca For instance, a study on male schizophrenic patients found significantly higher CSF KYNA levels (1.67 ± 0.27 nM) compared to healthy controls (0.97 ± 0.07 nM). nih.gov Similarly, men with bipolar disorder showed increased CSF KYNA levels (1.71 ± 0.13 nM) in comparison to healthy volunteers (1.13 ± 0.09 nM). jpn.ca In the context of Alzheimer's disease, averaged KYNA concentration in CSF was higher in patients compared to healthy subjects and other neurodegenerative disease groups. nih.gov Specifically, increased KYNA concentrations were observed in patients with mild cognitive impairment (9.8 ± 6.9 µg/L), mild Alzheimer's disease (11.1 ± 7.2 µg/L), and moderate-to-severe Alzheimer's disease (10.5 ± 7.4 µg/L) when compared with controls (3.9 ± 2.9 µg/L). nih.gov
Furthermore, elevated CSF KYNA levels have been noted in patients with hydrocephalus and HIV-1 infection. mdpi.comneuro-signals.com In contrast, some studies have reported lower CSF KYNA concentrations in individuals with Huntington's disease. oup.com The analysis of KYNA in CSF often involves correlating its levels with other biomarkers and clinical symptoms to understand its role in disease pathogenesis. nih.govnih.govoup.com
Table 1: Cerebrospinal Fluid (CSF) this compound Concentrations in Various Conditions
| Condition | KYNA Concentration | Control Group Concentration | Reference |
|---|---|---|---|
| Schizophrenia | 1.67 ± 0.27 nM | 0.97 ± 0.07 nM | nih.gov |
| Bipolar Disorder | 1.71 ± 0.13 nM | 1.13 ± 0.09 nM | jpn.ca |
| Mild Cognitive Impairment | 9.8 ± 6.9 µg/L | 3.9 ± 2.9 µg/L | nih.gov |
| Mild Alzheimer's Disease | 11.1 ± 7.2 µg/L | 3.9 ± 2.9 µg/L | nih.gov |
| Moderate-Severe AD | 10.5 ± 7.4 µg/L | 3.9 ± 2.9 µg/L | nih.gov |
| Hydrocephalus | Increased by 141% | - | neuro-signals.com |
| Hydrocephalus e-vacuo | Increased by 225% | - | neuro-signals.com |
Plasma/Serum Analysis
Measuring KYNA in plasma and serum provides insights into peripheral kynurenine pathway metabolism. While CSF levels are thought to better reflect CNS activity, peripheral levels can be influenced by systemic inflammation and metabolic changes. cpn.or.kr
Studies have reported varying plasma and serum KYNA levels in different conditions. For example, in patients with uremia, plasma concentrations of KYNA were significantly increased (339.4 ± 189.0 nM) compared to healthy volunteers (28.0 ± 7.3 nM). if-pan.krakow.pl In the context of neuropsychiatric disorders, some studies have found increased plasma KYNA levels in schizophrenia, while others have reported decreased levels. cpn.or.kr A meta-analysis on Alzheimer's disease revealed decreased peripheral blood levels of KYNA. scielo.br In healthy individuals, plasma KYNA concentrations have been reported to be in the nanomolar range, with one study in healthy males showing stable concentrations over a 48-hour period. nih.gov Another study reported a mean concentration of 24.22 ± 8.67 nmol/L in the sera of 71 healthy individuals. researchgate.net
The relationship between central and peripheral KYNA levels is a subject of ongoing research, with some studies suggesting that plasma kynurenine, a precursor to KYNA, may correlate with CSF KYNA levels. nih.gov
Table 2: Plasma/Serum this compound Concentrations
| Condition | Matrix | KYNA Concentration | Control Group Concentration | Reference |
|---|---|---|---|---|
| Uremia | Plasma | 339.4 ± 189.0 nM | 28.0 ± 7.3 nM | if-pan.krakow.pl |
| Healthy Individuals | Serum | 24.22 ± 8.67 nmol/L | - | researchgate.net |
| Healthy Males | Plasma | Stable over 48h | - | nih.gov |
| Alzheimer's Disease | Plasma/Serum | Decreased | - | scielo.br |
| Normal Pregnancy | Serum | 1.56 pmol/100 µL | - | nih.gov |
Salivary Analysis
Salivary analysis offers a non-invasive method for assessing KYNA levels. Research has demonstrated the presence of KYNA in human saliva and its potential modulation in response to physiological and pathological states. nih.gov
The mean concentration of KYNA in the saliva of healthy individuals has been reported to be around 3.4 nM. nih.gov Interestingly, this concentration was found to be 3.5 times higher in patients with odontogenic abscesses. nih.gov In patients with uremia, salivary KYNA was also significantly elevated (108.6 ± 72.4 nM) compared to healthy controls (5.7 ± 3.3 nM). if-pan.krakow.pl
Some studies have explored salivary KYNA as a potential biomarker in psychiatric disorders. For instance, while baseline salivary KYNA levels were not significantly different between patients with schizophrenia and healthy controls, levels did increase in response to psychological stress. nih.gov This suggests that salivary KYNA may reflect dynamic changes in the kynurenine pathway.
Table 3: Salivary this compound Concentrations
| Condition | KYNA Concentration | Control Group Concentration | Reference |
|---|---|---|---|
| Healthy Individuals | 3.4 nM (mean) | - | nih.gov |
| Odontogenic Abscesses | 3.5 times higher than healthy | - | nih.gov |
| Uremia | 108.6 ± 72.4 nM | 5.7 ± 3.3 nM | if-pan.krakow.pl |
| Schizophrenia (Baseline) | 7.16 ± 9.4 | 5.81 ± 4.8 | nih.gov |
Post-Mortem Brain Tissue Analysis
The direct measurement of KYNA in post-mortem brain tissue provides crucial information about its regional distribution and concentration within the CNS. These studies are vital for understanding the specific brain areas affected by altered kynurenine pathway metabolism in various disorders.
Early research identified and quantified KYNA in human brain tissue, revealing a heterogeneous distribution. nih.gov The highest concentrations were found in the caudate nucleus (1.58 ± 0.43 pmol/mg tissue), with lower levels in the thalamus, globus pallidus, hippocampus, and cortical areas. nih.gov The lowest concentration was observed in the cerebellum. nih.gov
In schizophrenia, post-mortem studies have reported elevated levels of KYNA in the prefrontal cortex and other cortical regions. frontiersin.orgresearchgate.net For example, one study found significantly increased kynurenate levels in Brodmann area 9 of schizophrenic cases (2.9 ± 2.2 pmol/mg protein) compared to controls (1.9 ± 1.3 pmol/mg protein). researchgate.net In contrast, early analyses of post-mortem brain samples from Alzheimer's disease patients did not reveal an increase in kynurenine metabolism. frontiersin.org However, in Huntington's disease, elevated levels of both KYNA and its precursor, 3-hydroxykynurenine, have been observed in post-mortem cortical tissue. frontiersin.org
Table 4: this compound Concentrations in Post-Mortem Human Brain Tissue
| Brain Region | Condition | KYNA Concentration (pmol/mg tissue/protein) | Reference |
|---|---|---|---|
| Caudate Nucleus | Normal | 1.58 ± 0.43 | nih.gov |
| Cerebellum | Normal | 0.14 ± 0.02 | nih.gov |
| Brodmann area 9 | Schizophrenia | 2.9 ± 2.2 | researchgate.net |
| Brodmann area 9 | Control | 1.9 ± 1.3 | researchgate.net |
| Cortex | Huntington's Disease | Elevated | frontiersin.org |
| Prefrontal Cortex | Schizophrenia | Elevated | frontiersin.orgresearchgate.net |
Urinary Excretion Analysis
Analysis of KYNA in urine is another non-invasive technique used to study systemic kynurenine pathway activity. Urinary KYNA levels can be influenced by diet, vitamin status, and various pathological conditions. healthmatters.io
In healthy pregnant women, the urinary concentration of KYNA was found to be 1.17 nmol/100 microliters (6.57 nmol/mg creatinine), with a slight, statistically insignificant decrease observed during pregnancy. nih.gov Urinary KYNA excretion has also been studied as a potential biomarker for certain conditions. For instance, increased urinary excretion of KYNA has been associated with non-recovery from acute kidney injury in critically ill patients. nih.gov In children with various febrile disorders, an increased excretion of KYNA was noted. aap.org
Furthermore, the ratio of xanthurenic acid to this compound in urine has been proposed as a functional biomarker for niacin nutritional status, as niacin deficiency can affect the enzymes in the kynurenine pathway. tandfonline.comoup.com
Table 5: Urinary this compound Concentrations and Findings
| Condition/Population | Finding | Reference |
|---|---|---|
| Normal Pregnancy | 1.17 nmol/100 µL (6.57 nmol/mg creatinine) | nih.gov |
| Acute Kidney Injury (Non-recovery) | Increased excretion (7.59 ± 6.81 vs. 3.19 ± 3.44 µmol/mmol for recovery) | nih.gov |
| Febrile Disorders (Children) | Increased excretion | aap.org |
| Niacin Deficiency | Urinary Xanthurenic Acid/Kynurenic Acid ratio is a potential biomarker | tandfonline.comoup.com |
| Healthy Individuals | A median of 1.8 µmol/mmol creatinine (B1669602) was measured | eaglebio.com |
Analytical Techniques for this compound Quantification
Accurate quantification of this compound in biological samples is essential for research. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common and reliable technique. csic.es
High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of KYNA in complex biological matrices. csic.es The choice of detector—Ultraviolet (UV), Fluorescence (FLD), or Electrochemical (ECD)—depends on the required sensitivity and the nature of the sample.
HPLC with UV Detection: This method relies on the principle that KYNA absorbs ultraviolet light at specific wavelengths. nih.gov Diodearray detectors (DAD) can be used to measure absorbance at multiple wavelengths simultaneously. For KYNA, detection wavelengths are typically set around 333 nm or 344 nm. nih.gov While robust, UV detection is generally less sensitive than fluorescence or electrochemical detection, which may be a limitation when measuring the low nanomolar concentrations of KYNA present in some biological fluids. rsc.org
HPLC with Fluorescence Detection (HPLC-FLD): This is often considered the method of choice due to its high sensitivity and selectivity for measuring KYNA. csic.esnih.gov KYNA is naturally fluorescent, and its fluorescence can be enhanced by forming a complex with metal ions, such as zinc, which is delivered post-column. nih.govdoi.org This method allows for the detection of KYNA at femtomolar levels. nih.gov The excitation and emission wavelengths for KYNA are typically set around 344 nm and 398 nm, respectively. A column-switching HPLC system can further enhance separation and sensitivity. doi.org
HPLC with Electrochemical Detection (HPLC-ECD): This technique offers high sensitivity and is based on the electrochemical properties of KYNA. nih.gov An electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface. nih.gov This method has been successfully applied to the simultaneous determination of KYNA and other tryptophan metabolites in plasma. nih.gov
Table 6: Comparison of HPLC Detection Methods for this compound Quantification
| Detection Method | Principle | Advantages | Common Wavelengths/Potentials | Reference |
|---|---|---|---|---|
| UV Detection | Measures absorbance of UV light by the analyte. | Robust, relatively simple. | 333 nm, 344 nm, 360 nm | nih.gov |
| Fluorescence Detection | Measures the emission of light from the analyte after excitation at a specific wavelength. Often enhanced with post-column zinc complexation. | High sensitivity and selectivity. | Ex: ~344 nm, Em: ~398-404 nm | csic.esnih.gov |
| Electrochemical Detection | Measures the current from the oxidation/reduction of the analyte at an electrode. | High sensitivity. | Working potential of ~700-850 mV | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
The quantification of this compound (KYNA) in biological matrices is predominantly achieved through the use of sophisticated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and, to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and specificity, which are crucial for detecting the typically low physiological concentrations of KYNA.
LC-MS/MS has emerged as the preferred method for the analysis of KYNA and other metabolites within the kynurenine pathway. eir-isei.de This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry. Various LC-MS/MS methods have been developed and validated for the determination of KYNA in diverse biological samples, including plasma, serum, cerebrospinal fluid (CSF), and brain tissue. mdpi.comnih.govmdpi.comresearchgate.net
Sample preparation for LC-MS/MS analysis typically involves protein precipitation with organic solvents like methanol, followed by centrifugation to obtain a clear supernatant. mdpi.com Chromatographic separation is commonly performed on reversed-phase columns, such as C18, using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) often containing an acid modifier like formic acid to improve peak shape and ionization efficiency. eir-isei.denih.gov The use of isotope-labeled internal standards, such as deuterated KYNA, is a common practice to ensure accurate quantification by correcting for matrix effects and variations during sample processing and analysis. nih.gov Detection is typically carried out using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. eir-isei.de
GC-MS has also been utilized for the measurement of KYNA. wikipedia.orgnih.gov However, this technique generally requires a derivatization step to increase the volatility and thermal stability of KYNA, making it suitable for gas chromatographic analysis. nih.govmdpi.com A common derivatization procedure involves esterification with agents like diazomethane (B1218177) followed by reaction with trifluoroacetic anhydride. nih.gov While GC-MS can provide accurate measurements, the derivatization process can be time-consuming and may introduce variability. nih.govmdpi.com Consequently, LC-MS/MS is more frequently employed due to its simpler sample preparation and high throughput capabilities. eir-isei.de
The table below summarizes findings from a study that used both HPLC (a component of LC-MS systems) and GC-MS to measure this compound concentrations in various rat organs.
Table 1: this compound Concentrations in Rat Organs Measured by HPLC This table is interactive. Click on the headers to sort the data.
| Organ | Concentration (pmol/g wet wt) |
|---|---|
| Brain | 14 ± 2 |
| Heart | 75 ± 7 |
| Liver | 87 ± 8 |
| Kidneys | 298 ± 10 |
Data sourced from a study on the identification and measurement of this compound in rat organs. nih.gov
In Vivo Microdialysis for Real-Time Neurotransmitter and Metabolite Monitoring
In vivo microdialysis is a powerful technique that allows for the real-time sampling of endogenous substances, including this compound, from the extracellular fluid of living tissues, most notably the brain. mdpi.comresearchgate.netphysiology.org This method involves the implantation of a small, semi-permeable probe into a specific tissue region. The probe is continuously perfused with a physiological solution, and substances from the surrounding extracellular space diffuse across the membrane into the perfusion fluid, which is then collected as microdialysate for analysis. neurology.org
This technique has been instrumental in studying the dynamics of KYNA synthesis and release in the central nervous system. By coupling microdialysis with highly sensitive analytical methods like HPLC with fluorescence detection or LC-MS/MS, researchers can monitor basal extracellular concentrations of KYNA and its real-time changes in response to pharmacological or physiological challenges. mdpi.comphysiology.org
For instance, studies in rats have utilized in vivo microdialysis to establish the basal extracellular concentration of KYNA in the striatum, which was found to be approximately 17.1 nM. mdpi.com Furthermore, the technique has been employed to demonstrate the precursor-product relationship in KYNA synthesis. Peripheral administration of L-kynurenine, the direct precursor of KYNA, leads to a dose-dependent increase in extracellular KYNA levels in the brain, providing direct evidence of its intracerebral synthesis. mdpi.com Similarly, local infusion of D-kynurenine into the prefrontal cortex via the microdialysis probe has been shown to significantly elevate extracellular KYNA concentrations. researchgate.net
In vivo microdialysis also allows for the investigation of the regulation of KYNA production. For example, the co-infusion of inhibitors of kynurenine aminotransferase (KAT), the enzyme responsible for KYNA synthesis, can block the increase in KYNA levels induced by precursor loading, thereby confirming the enzymatic pathway in a living system. mdpi.com
The table below presents data from an in vivo microdialysis study in the rat hippocampus, showing the increase in extracellular this compound levels after a quinolinate lesion.
Table 2: Extracellular this compound Levels in Rat Hippocampus This table is interactive. Click on the headers to sort the data.
| Condition | Extracellular this compound (fmol/30 µl dialysate) |
|---|---|
| Unlesioned Tissue | 93.6 ± 10.2 |
| Quinolinate-Lesioned Tissue | 207.6 ± 18.6 |
Data sourced from a study on this compound in the quinolinate-lesioned rat hippocampus. researchgate.net
Metabolomics Approaches for Comprehensive Pathway Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for the comprehensive analysis of the kynurenine pathway. eir-isei.demdpi.com By employing techniques such as LC-MS, metabolomics allows for the simultaneous quantification of multiple metabolites, providing a holistic view of the pathway's activity and its alterations in various physiological and pathological states. uantwerpen.be
This comprehensive approach is particularly valuable for studying the kynurenine pathway due to the opposing biological activities of its metabolites; for example, the neuroprotective effects of this compound versus the neurotoxic properties of quinolinic acid. eir-isei.de By measuring a panel of kynurenine pathway metabolites, researchers can gain insights into the balance between these different branches of the pathway. eir-isei.de Ratios between specific metabolites, such as the kynurenine/tryptophan ratio (an index of indoleamine 2,3-dioxygenase activity) and the quinolinic acid/kynurenic acid ratio (an indicator of the neurotoxic/neuroprotective balance), are often calculated to provide a more dynamic picture of pathway flux. mdpi.comneurology.org
Metabolomics studies have successfully identified alterations in the kynurenine pathway in a range of diseases. For example, in multiple sclerosis, metabolomic profiling has revealed aberrant levels of this compound and quinolinic acid, and the metabolic signature of the pathway has been shown to discriminate between clinical subtypes of the disease. eir-isei.decpn.or.kr In systemic lupus erythematosus, a comprehensive metabolome analysis identified kynurenine as a top predictor of the disease. jpn.ca Furthermore, metabolomic approaches have been applied to investigate the link between diet, the kynurenine pathway, and depression, with findings suggesting that a Western-style diet is associated with lower levels of neuroprotective this compound. mdpi.com
Molecular and Genetic Methodologies
Gene Expression Analysis (mRNA, Protein)
The study of gene expression at both the messenger RNA (mRNA) and protein levels provides crucial insights into the regulation of the kynurenine pathway and the production of this compound. The enzymes responsible for KYNA synthesis, primarily the kynurenine aminotransferases (KATs), are key targets of this analysis.
Gene expression studies have demonstrated that the mRNA levels of KATs can be altered in various conditions. For instance, in patients with inflammatory bowel disease, there is an increased expression of KAT1 and KAT3 mRNA in lymphocytes. nih.gov In contrast, studies on post-mortem brain tissue from individuals with depression have shown reduced mRNA expression of enzymes that initiate the kynurenine pathway, such as indoleamine-2,3-dioxygenase 1 and 2 (IDO1, IDO2) and tryptophan-2,3-dioxygenase (TDO2), in the prefrontal cortex. jpn.ca Exercise has also been shown to influence the expression of these enzymes, with endurance-trained individuals exhibiting increased KAT gene and protein expression in skeletal muscle. physiology.org
The expression of kynurenine 3-monooxygenase (KMO), an enzyme that diverts kynurenine away from KYNA production, is also a significant area of investigation. Reduced KMO expression has been observed in the prefrontal cortex of patients with schizophrenia and bipolar disorder. researchgate.net In vitro studies using cultured skin fibroblasts from patients with these disorders have examined the expression of kynurenine pathway enzymes in response to cytokine challenges, revealing complex regulatory mechanisms. nih.gov
The table below shows data on the mRNA expression of kynurenine pathway enzymes in the ventrolateral prefrontal cortex of control subjects and individuals with depression.
Table 3: Gene Expression of Kynurenine Pathway Enzymes in the Prefrontal Cortex This table is interactive. Click on the headers to sort the data.
| Enzyme | Control (Mean Geometric) | Depressed (Mean Geometric) | p-value |
|---|---|---|---|
| IDO1 | 0.96 | 0.40 | < 0.001 |
| IDO2 | 0.84 | 0.40 | < 0.001 |
| TDO2 | 0.92 | 0.37 | < 0.001 |
Data sourced from a study on kynurenine pathway metabolism in the prefrontal cortex of depressed individuals. jpn.ca
Genetic Polymorphism and Haplotype Analysis of Kynurenine Pathway Enzymes
Genetic variations, such as single nucleotide polymorphisms (SNPs) and haplotypes, within the genes encoding kynurenine pathway enzymes can influence enzyme activity and, consequently, the levels of this compound. Investigating these genetic factors is crucial for understanding individual differences in susceptibility to diseases where the kynurenine pathway is implicated.
Several studies have linked genetic polymorphisms in kynurenine pathway enzymes to altered KYNA levels and psychiatric disorders. For example, a nonsynonymous missense polymorphism (rs1053230) in the KMO gene has been associated with cerebrospinal fluid concentrations of KYNA in patients with schizophrenia. jpn.ca The T-allele of this SNP is associated with increased KYNA levels. jpn.ca
Haplotype analysis, which examines combinations of alleles at different loci on the same chromosome, has also provided valuable insights. A study on major depressive disorder found that a specific haplotype (CGCTCT) in the KAT III gene was significantly more frequent in patients with major depressive episodes compared to healthy controls, suggesting an effect on KYNA formation. nih.gov Similarly, haplotype analyses of the arylformamidase (AFMID) and kynureninase (KYNU) genes have identified associations with interferon-α-induced depression. mdpi.com These genetic studies highlight the importance of individual genetic makeup in the regulation of the kynurenine pathway and its role in disease pathophysiology. nih.govmdpi.com
Neuroimaging Techniques (e.g., PET for Microglial Activation)
While there are currently no specific positron emission tomography (PET) radiotracers for the direct in vivo imaging of this compound, neuroimaging techniques play a vital role in studying the broader context in which the kynurenine pathway operates, particularly in relation to neuroinflammation.
PET imaging of the translocator protein-18 kDa (TSPO) is a well-established method for visualizing microglial activation, a key feature of neuroinflammation. mdpi.comresearchgate.net Since microglia are a major source of several kynurenine pathway enzymes and metabolites, including the neurotoxic quinolinic acid, TSPO-PET provides an indirect way to assess the inflammatory state that can drive changes in the kynurenine pathway. mdpi.commdpi.com
Studies in multiple sclerosis have demonstrated an association between TSPO-PET signals and serum levels of kynurenine pathway metabolites. neurology.orgexlibrisgroup.com For instance, increased microglial activation measured by TSPO-PET has been correlated with decreased serum levels of 3-hydroxykynurenine, a metabolite downstream of kynurenine. neurology.orgexlibrisgroup.com These findings suggest that neuroinflammation, as visualized by PET, is linked to systemic alterations in the kynurenine pathway.
The development of specific PET radiotracers for enzymes within the kynurenine pathway, such as KMO, which is predominantly expressed in microglia, is an active area of research. mdpi.commdpi.com Such tracers would allow for a more direct and quantitative assessment of enzymatic activity in the brain, providing a powerful tool to investigate the role of the kynurenine pathway and this compound in neurological and psychiatric disorders. mdpi.comnih.gov
Therapeutic Strategies and Translational Prospects Targeting Kynurenic Acid
Approaches to Modulating Kynurenic Acid Levels
Modulating the concentration of KYNA in the central nervous system (CNS) is a primary goal for therapeutic development. Strategies focus on altering the balance of the kynurenine (B1673888) pathway to favor the production of neuroprotective KYNA over neurotoxic metabolites. tandfonline.com This can be achieved through several distinct approaches, from direct enzyme inhibition to the development of novel KYNA-like molecules.
A principal strategy for increasing KYNA levels is the pharmacological inhibition of key enzymes in the kynurenine pathway. nih.gov By blocking enzymes that divert the precursor L-kynurenine towards the neurotoxic branch, more substrate becomes available for KYNA synthesis. nih.gov
Kynurenine 3-Monooxygenase (KMO) Inhibitors: KMO is a critical enzyme that converts L-kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid. patsnap.comgladstone.org Inhibition of KMO is an attractive therapeutic strategy because it simultaneously decreases the production of downstream neurotoxic metabolites while increasing the substrate pool of L-kynurenine available for conversion to neuroprotective KYNA by kynurenine aminotransferases (KATs). nih.govpatsnap.commdpi.commdpi.com This shift in the metabolic balance holds promise for treating neurodegenerative conditions. patsnap.com The first generation of KMO inhibitors was based on structural analogs of L-kynurenine. researchgate.net More recent design efforts, aided by the crystal structure of the enzyme, have led to more potent compounds. researchgate.net For example, Ro 61-8048 is a potent KMO inhibitor that disrupts the enzyme's catalytic cycle. scbt.com Another well-studied KMO inhibitor, UPF 648, has been shown to effectively increase KYNA levels while decreasing 3-HK and quinolinic acid in the cerebrum and liver of rodents. rndsystems.com
Kynurenine Aminotransferase (KAT) Inhibitors: While KMO inhibition aims to increase KYNA, KAT inhibition is pursued to decrease elevated KYNA levels, which are implicated in the cognitive impairments associated with disorders like schizophrenia. nih.govfrontiersin.org Of the four KAT isozymes, KAT II is considered the primary producer of KYNA in the mammalian brain under normal physiological conditions. frontiersin.orgmdpi.com Therefore, selective KAT II inhibitors have been a major focus of drug development. frontiersin.org These inhibitors are designed to lower brain KYNA concentrations, thereby restoring glutamatergic and cholinergic neurotransmission. nih.govmdpi.com The compound PF-04859989 is a systemically available KAT II inhibitor that has been shown to reverse elevations of brain KYNA levels and restore nicotine-evoked glutamate (B1630785) release in the prefrontal cortex of rats. nih.gov Other KAT II inhibitors, such as (S)-4-(ethylsulfonyl) benzoylalanine and BFF-122 (a KAT I inhibitor), have also demonstrated efficacy in reducing KYNA levels in animal models. karger.com
Table 1: Examples of Kynurenine Pathway Enzyme Inhibitors
| Inhibitor | Target Enzyme | Effect on KYNA Levels | Research Findings |
|---|---|---|---|
| UPF 648 | KMO | Increases | Shown to increase this compound and decrease 3-HK and QUIN levels in the cerebrum and liver of neonatal rodents. rndsystems.com |
| Ro 61-8048 | KMO | Increases | A potent inhibitor that disrupts the KMO catalytic cycle. scbt.com |
| PF-04859989 | KAT II | Decreases | Restores glutamate release in the prefrontal cortex of rats with elevated KYNA levels. nih.gov |
| (S)-4-(ethylsulfonyl) benzoylalanine | KAT II | Decreases | May lower KYNA levels by 31% from baseline. karger.com |
| BFF-122 | KAT I | Decreases | Has been shown to decrease the de novo synthesis of KYNA by 66%. karger.com |
An alternative to enzymatic modulation is the direct administration of KYNA or its biosynthetic precursors. However, the direct systemic administration of KYNA is largely ineffective for CNS applications because its polar nature and charge prevent it from efficiently crossing the blood-brain barrier (BBB). preprints.orgresearchgate.netresearchgate.net
To overcome this limitation, researchers have focused on administering its precursors, which can cross the BBB and be converted to KYNA within the brain. nih.govjneurosci.org
L-Kynurenine: As the immediate precursor, L-kynurenine readily crosses the BBB and its peripheral administration leads to significant, dose-dependent increases in KYNA concentrations in the brain's extracellular fluid. nih.govjneurosci.org Studies have shown that a majority of CNS this compound synthesis results from the transport of L-kynurenine across the blood-brain barrier. jneurosci.org Combining L-kynurenine administration with probenecid (B1678239), an inhibitor of organic acid transport, has been shown to further increase brain KYNA levels and provide neuroprotection in experimental models. nih.gov
L-Tryptophan: Administration of L-tryptophan, the initial amino acid in the pathway, is less effective than L-kynurenine at raising brain KYNA levels. jneurosci.org The increase in KYNA following L-tryptophan administration occurs at a much later time interval, as it must first be converted to L-kynurenine peripherally. jneurosci.org
Indole-3-pyruvic acid: Research has also explored other precursors, such as indole-3-pyruvic acid, which has been shown to increase brain KYNA content following administration. nih.govnih.gov
To address the poor BBB penetration of KYNA, significant effort has been dedicated to developing analogs and prodrugs with improved pharmacokinetic properties. nih.govresearchgate.netmdpi.com The goal is to create molecules that retain the neuroprotective activity of KYNA but can effectively reach their targets in the CNS. researchgate.net
Structure-activity relationship (SAR) studies are crucial for rationally designing KYNA analogs. mdpi.com These studies systematically modify the KYNA chemical structure to understand how specific changes affect biological activity, receptor affinity, and physicochemical properties like BBB permeability. mdpi.compreprints.org Early SAR studies established that the 2-carboxy group and the 4-hydroxy moiety are essential for the antagonist activity of KYNA. nih.gov
More recent research has focused on specific substitutions to enhance desired properties:
5- and 7-Position Substitutions: Introducing substituents at the 5- and 7-positions of the quinoline (B57606) ring has resulted in analogs with selective antagonist activity at the glycine (B1666218) site of the NMDA receptor. nih.gov Optimization of these substitutions, particularly with hydrophobic groups, led to the development of potent and selective antagonists, such as the 5-iodo-7-chloro derivative. nih.gov
Side-Chain Modifications: Modifying the side chains of KYNA can enhance BBB permeability by altering the molecule's polarity. mdpi.com Prodrug strategies, such as masking the polar carboxyl group through esterification, are a promising approach. preprints.org The SZR series of KYNA analogs exemplifies this strategy. SZR-72 and SZR-104, for instance, are C-3 side chain-modified analogs designed to improve CNS delivery. mdpi.comresearchgate.net SZR-72 has demonstrated enhanced neuroprotection and effective BBB penetration, while SZR-104 shows high BBB permeability and has neuroprotective effects in sepsis models. mdpi.comresearchgate.net
Table 2: this compound Analogs with Enhanced Properties
| Analog | Structural Modification | Key Pharmacological Properties |
|---|---|---|
| 5-iodo-7-chloro-kynurenic acid | Substitution at 5- and 7-positions | Potent and selective glycine/NMDA antagonist. nih.gov |
| SZR-72 | Amide derivative | Enhanced neuroprotection and effective BBB penetration. researchgate.netmdpi.comresearchgate.net |
| SZR-104 | C3 addition of a polar ring system | High BBB permeability and neuroprotective effects in sepsis models. mdpi.comresearchgate.net |
| 7-Chlorothis compound (7-CKA) | Chlorine substitution | NMDA receptor antagonist that blocks the glycine-binding site. preprints.org |
| 4-Chlorokynurenine (4-Cl-KYN) | Prodrug | Readily transported across the BBB and converted to 7-CKA in the brain. researchgate.net |
A significant challenge in KYNA-based therapeutics is separating its neuroprotective benefits from potential adverse effects, such as motor dysfunction. researchgate.net Rational drug design aims to create analogs that retain therapeutic efficacy while minimizing unwanted side effects. researchgate.net This involves modifying the core structure of KYNA to enhance receptor selectivity or reduce interactions with neural circuits that control motor function. researchgate.net Novel analogs such as SZR-72, SZR-73, and SZR-81 were specifically designed to decouple the therapeutic benefits from adverse motor outcomes. researchgate.net By fine-tuning the structure through side-chain additions or functional group substitutions, it is possible to optimize the pharmacological profile for a better safety margin. researchgate.net
Genetic approaches offer another avenue for modulating KYNA levels by directly targeting the genes that code for its synthesizing enzymes. nih.gov This can involve manipulating the expression or activity of enzymes like KATs and KMO. nih.govresearchgate.net Research in this area includes:
Targeted Gene Deletion: Studies using KAT II-deficient mice have been instrumental in confirming the enzyme's critical role in brain KYNA synthesis. mdpi.com These mice exhibit lower brain KYNA levels and show enhanced performance in cognitive tasks. mdpi.com Similarly, deletion of the KMO gene in animal models results in substantial (10- to 100-fold) increases in plasma and tissue levels of KYNA. mdpi.com
Gene Polymorphisms: Naturally occurring genetic variations in kynurenine pathway enzymes can influence an individual's KYNA levels. mdpi.com Haplotype analysis has revealed an association between polymorphisms in the KMO gene and the concentration of KYNA in the cerebrospinal fluid of patients with schizophrenia and bipolar disorder. mdpi.com Specifically, the KMO Arg452 allele is linked to reduced KMO expression and increased KYNA levels. mdpi.com Identifying these genetic variations could help stratify patient populations for more refined therapeutic applications. mdpi.com
These genetic findings support the hypothesis that KYNA is involved in the pathophysiology of psychiatric diseases and highlight the potential for gene-based therapies or genetically informed pharmacological strategies. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | KYNA |
| L-kynurenine | |
| L-tryptophan | |
| Quinolinic acid | QUIN |
| 3-hydroxykynurenine | 3-HK |
| UPF 648 | |
| Ro 61-8048 | |
| PF-04859989 | |
| (S)-4-(ethylsulfonyl) benzoylalanine | |
| BFF-122 | |
| Probenecid | |
| Indole-3-pyruvic acid | IPA |
| 5-iodo-7-chloro-kynurenic acid | |
| SZR-72 | |
| SZR-104 | |
| SZR-73 | |
| SZR-81 | |
| 7-Chlorothis compound | 7-CKA |
| 4-Chlorokynurenine | 4-Cl-KYN |
| Nicotinylalanine | |
| 3-hydroxyanthranilic acid | 3-HAA |
| Anthranilic acid | AA |
| Xanthurenic acid | XA |
| Picolinic acid | PIC |
| Serotonin (B10506) | 5HT |
| Melatonin | |
| N-formyl-kynurenine | |
| Nicotinamide adenine (B156593) dinucleotide | NAD |
| Glutamate | |
| Acetylcholine (B1216132) |
Nutritional and Lifestyle Interventions
Dietary Supplementation with this compound-Containing Natural Products or Precursors
This compound (KYNA) is naturally present in various food sources, suggesting that dietary intake could influence its levels in the body. nih.gov While most foods contain low levels of KYNA, some, like chestnut honey, have exceptionally high concentrations. nih.govencyclopedia.pub Other sources include certain herbs, fermented foods, and bee products. nih.govencyclopedia.pubaaem.pl
Key Findings on KYNA Content in Food:
Herbs and Spices: Studies have identified KYNA in various culinary herbs and spices. researchgate.net The highest concentrations were found in basil and thyme, while lower amounts were detected in cumin and black pepper. researchgate.net Medicinal herbs such as peppermint, nettle leaf, birch leaf, and horsetail (B1181666) also contain notable amounts of KYNA. aaem.pl
Fermented Products: Fermented foods and beverages like kefir, yogurt, and cocoa powder contain KYNA. nih.govencyclopedia.pub The fermentation process may increase the KYNA content in these products. nih.gov
Honey and Bee Products: Chestnut honey stands out for its remarkably high KYNA content, a phenomenon observed across different geographical locations. encyclopedia.pub Other types of honey, such as sunflower and buckwheat, contain lower but still significant amounts. encyclopedia.pub
Dietary Precursors: The primary precursor for endogenous KYNA synthesis is the essential amino acid L-tryptophan. mdpi.commdpi.com Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway, which leads to the production of KYNA and other metabolites. mdpi.commdpi.com Supplementation with L-tryptophan has been shown to increase the urinary excretion of KYNA and other kynurenine pathway intermediates in a dose-dependent manner. cabidigitallibrary.orgresearchgate.net Another precursor, L-kynurenine, can also be administered to increase brain KYNA levels as it readily crosses the blood-brain barrier. nih.gov
Table 1: this compound Content in Selected Natural Products
| Food/Herb | Concentration |
| Basil | 14.08 µg/g researchgate.net |
| Thyme | 8.87 µg/g researchgate.net |
| Peppermint Leaf | 3.82 µg/g (dry weight) encyclopedia.pubaaem.pl |
| Nettle Leaf | 2.27 µg/g (dry weight) encyclopedia.pubaaem.pl |
| Chestnut Honey | Up to 2114.9 µg/g encyclopedia.pub |
| Cocoa Powder | 4.486 µg/g nih.govencyclopedia.pub |
| Yogurt | Up to 0.287 µg/mL nih.govencyclopedia.pub |
| Kefir | Up to 0.242 µg/mL nih.govencyclopedia.pub |
Exercise-Induced Modulation of this compound Metabolism
Physical exercise is a potent modulator of the kynurenine pathway, influencing the balance between neuroprotective and potentially neurotoxic metabolites. nih.govfrontiersin.orgresearchgate.net Exercise has been shown to induce adaptations in the kynurenine pathway, which may contribute to its health benefits. nih.govfrontiersin.org
Key Research Findings:
Muscle-Brain Axis: Exercise activates the muscle-brain axis, leading to an increased expression of kynurenine aminotransferases (KATs) in skeletal muscle. nih.govfrontiersin.orgmdpi.com This enzymatic shift favors the conversion of kynurenine into the neuroprotective KYNA in the periphery. nih.govfrontiersin.org
Reduced Kynurenine Transport to the Brain: By increasing the conversion of kynurenine to KYNA in the muscles, exercise effectively reduces the amount of circulating kynurenine available to cross the blood-brain barrier. cpn.or.kr This is significant because elevated brain kynurenine can be metabolized into potentially neurotoxic compounds. cpn.or.kr
Influence of Exercise Type: Both resistance training and high-intensity interval training (HIIT) have been shown to modulate kynurenine metabolism. frontiersin.org These forms of exercise can increase skeletal muscle KAT levels, thereby promoting the synthesis of KYNA. frontiersin.org
Clinical Relevance: A systematic review of 13 clinical trials involving 592 participants concluded that exercise induces adaptations in the kynurenine pathway, with the effects appearing to be influenced by the intensity and duration of the exercise. nih.gov Studies have shown that acute exercise can increase plasma KYNA and decrease kynurenine in both individuals with normal glucose tolerance and those with type 2 diabetes. researchgate.net
Strategies to Influence Kynurenine Transport into the Central Nervous System
Given that a significant portion of kynurenine in the brain originates from the periphery, particularly under inflammatory conditions, modulating its transport across the blood-brain barrier (BBB) presents a viable therapeutic strategy. cpn.or.kr Kynurenine is actively transported into the brain primarily by the large neutral amino acid transporter (LAT1). cpn.or.kr
Key Strategies:
Competitive Inhibition of LAT1: One approach to reduce kynurenine entry into the brain is to use other large neutral amino acids that compete for the same transporter. Leucine (B10760876), for example, has been shown to competitively block LAT1, thereby preventing systemic kynurenine from entering the brain. cpn.or.kr In animal models, leucine treatment was able to block lipopolysaccharide (LPS)-induced depression-like behaviors without affecting peripheral inflammation. cpn.or.kr
Peripheral Kynurenine Depletion: As discussed in the context of exercise, increasing the peripheral metabolism of kynurenine to KYNA effectively reduces the substrate available for transport into the central nervous system (CNS). cpn.or.kr This "peripheral sink" strategy can lower brain kynurenine levels. cpn.or.kr
Inhibition of Kynurenine Pathway Enzymes: Another strategy involves inhibiting enzymes in the kynurenine pathway that are upstream of KYNA's neuroprotective branch. For instance, inhibiting kynurenine-3-monooxygenase (KMO), an enzyme that directs kynurenine towards a potentially neurotoxic branch, can increase the availability of kynurenine for transamination into KYNA. nih.govbinasss.sa.cr
Potential Therapeutic Applications
Neuroprotective Interventions for Neurodegenerative and Ischemic Conditions
The neuroprotective properties of KYNA have made it a focal point in the search for therapies for neurodegenerative diseases and ischemic conditions like stroke. researchgate.netnih.govnih.gov Its primary mechanism of neuroprotection is attributed to its role as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which helps to mitigate excitotoxicity—a key process in neuronal death. researchgate.neteurekaselect.comnih.gov
Key Research Findings:
Ischemic Stroke: During an ischemic stroke, there is a massive release of glutamate, leading to over-excitation of NMDA receptors and subsequent neuronal death. researchgate.neteurekaselect.comnih.gov KYNA, as an endogenous NMDA receptor antagonist, can counteract this excitotoxicity. researchgate.neteurekaselect.comnih.gov Preclinical studies have shown that administering kynurenine or KMO inhibitors can reduce infarct size and improve behavioral outcomes after a stroke. frontiersin.org In ischemic models, KYNA has been shown to exert a neuroprotective role against neuronal loss. researchgate.net
Neurodegenerative Diseases: An imbalance in the kynurenine pathway, characterized by a shift towards neurotoxic metabolites and a relative deficiency of neuroprotective KYNA, is implicated in conditions like Alzheimer's, Parkinson's, and Huntington's diseases. nih.govnih.gov Boosting KYNA levels, either through direct administration of KYNA analogs or by modulating kynurenine pathway enzymes, is considered a promising therapeutic approach. nih.govnih.gov For instance, in Parkinson's disease models, a decline in KYNA levels has been observed, and strategies to improve these levels are being explored for their neuroprotective potential. frontiersin.org
Antioxidant and Anti-inflammatory Effects: Beyond its role in blocking excitotoxicity, KYNA also possesses antioxidant and anti-inflammatory properties, which contribute to its neuroprotective profile. researchgate.netmdpi.com
Cognitive Enhancement Strategies
The role of KYNA in cognition is complex, with evidence suggesting that both excessively high and low levels can be detrimental. However, a growing body of research indicates that reducing elevated brain levels of KYNA could be a novel strategy for cognitive enhancement. labmedica.comresearchgate.net
Key Research Findings:
Mechanism of Action: Endogenous KYNA antagonizes both the α7 nicotinic acetylcholine receptor and the glycine co-agonist site of the NMDA receptor, both of which are crucial for synaptic plasticity and cognitive processes. researchgate.netfrontiersin.org Therefore, reducing brain KYNA levels may enhance the function of these receptors. researchgate.net
Preclinical Evidence: Studies in mice with a targeted deletion of kynurenine aminotransferase II (KAT II), a major enzyme for KYNA synthesis in the brain, have shown significantly reduced hippocampal KYNA levels (by about 71%). researchgate.net These mice exhibited improved performance in cognitive tasks related to object recognition, passive avoidance, and spatial discrimination. researchgate.net This cognitive improvement was associated with increased extracellular glutamate levels and enhanced long-term potentiation in the hippocampus. researchgate.net
Therapeutic Potential: These findings suggest that interventions aimed at specifically lowering brain KYNA levels could be a promising strategy for improving cognitive function in both healthy individuals and those with cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease. labmedica.com Pharmacological inhibition of KYNA formation has demonstrated pro-cognitive effects in various animal models. frontiersin.org
Adjunctive Therapies for Psychiatric Disorders
This compound (KYNA) has emerged as a significant area of interest in the search for new treatments for psychiatric conditions, particularly those with cognitive deficits that are difficult to treat with current medications. oup.com Research suggests that elevated levels of KYNA in the brain may contribute to the cognitive impairments seen in disorders like schizophrenia. oup.commdpi.com This has led to the exploration of therapeutic strategies aimed at modulating KYNA levels as an adjunctive treatment.
One approach focuses on reducing the synthesis of KYNA in the brain. nih.gov The enzyme kynurenine aminotransferase II (KAT II) is responsible for approximately 75% of KYNA production in the mammalian brain. nih.gov Therefore, developing specific inhibitors for KAT II is a promising strategy to lower brain KYNA concentrations and potentially improve cognitive function in psychiatric disorders. nih.gov
Furthermore, some existing medications may indirectly affect KYNA levels. For instance, certain cyclooxygenase-2 (COX-2) inhibitors have been shown to decrease KYNA concentrations. oup.com There is also evidence that nicotine (B1678760) can alter KYNA levels, which may be relevant to the high rates of smoking among individuals with schizophrenia, who might be self-medicating to counteract cognitive deficits. oup.com These findings suggest that developing compounds that target the kynurenine pathway could be a valuable adjunctive therapy for psychosis, potentially addressing both the primary symptoms and co-occurring issues like substance abuse. oup.com
The table below summarizes key findings from studies investigating the role of the kynurenine pathway in major depressive disorder (MDD) and the potential for adjunctive therapies.
| Study | Subject Population | Key Findings | Implication for Adjunctive Therapy |
| Raison et al., 2010 | Hepatitis C patients treated with INF-α | Patients who developed depression had increased peripheral and cerebrospinal fluid (CSF) concentrations of kynurenine (KYN) and quinolinic acid (QA). cpn.or.kr | Targeting the kynurenine pathway may mitigate depressive symptoms induced by inflammatory processes. cpn.or.kr |
| Al-Hakeim et al., 2020 | MDD patients | Patients had elevated levels of Indoleamine 2,3-dioxygenase (IDO) and other inflammatory markers. Treatment with sertraline (B1200038) reduced these markers, and adjunctive ketoprofen (B1673614) (an NSAID) further decreased IDO levels. cpn.or.kr | Adjunctive non-steroidal anti-inflammatory drugs (NSAIDs) may enhance the effects of antidepressants by modulating the kynurenine and immune-inflammatory pathways. cpn.or.kr |
| Zoga et al., 2014 | Female MDD patients | Baseline levels of IDO and other immune mediators were higher in patients compared to controls and decreased with effective treatment. cpn.or.kr | Targeting the IDO enzyme could be a therapeutic strategy for depression. cpn.or.kr |
| Erabi et al., 2020 | MDD patients | Lower levels of KYNA were associated with a better therapeutic response to escitalopram. biocrates.com | KYNA levels could serve as a biomarker to predict treatment response and guide adjunctive therapeutic strategies. biocrates.com |
Anti-inflammatory and Immunomodulatory Treatments
This compound exhibits significant anti-inflammatory and immunomodulatory properties, making it a promising target for treating a range of inflammatory and autoimmune diseases. nih.govnih.gov Its effects are mediated through various mechanisms, including the activation of the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). nih.govfrontiersin.org
Under inflammatory conditions, KYNA has been shown to reduce the expression and secretion of pro-inflammatory cytokines like tumor necrosis factor (TNF). nih.govfrontiersin.org In animal models of lipopolysaccharide (LPS)-induced septic shock, treatment with KYNA inhibited the increase of TNF and nitric oxide in the serum and significantly reduced mortality. nih.govfrontiersin.org It also downregulates the IL-23/IL-17 axis, which is beneficial in many immune-mediated diseases. nih.govfrontiersin.org
KYNA's immunomodulatory role is also evident in its ability to influence the differentiation of T cells. By activating the AhR, KYNA can promote the development of regulatory T cells (Tregs), which suppress excessive immune responses, and inhibit the maturation of pro-inflammatory Th17 cells. mdpi.com This dual action positions KYNA as a key regulator of the immune balance. mdpi.com
The potential therapeutic applications of KYNA's anti-inflammatory effects are broad. For instance, in models of mastitis, KYNA has been shown to alleviate inflammation and enhance the integrity of the blood-milk barrier by inhibiting the NF-κB pathway and activating the Nrf2/Ho-1 pathway, likely through GPR35. nih.gov In the context of intestinal disorders like inflammatory bowel disease (IBD), KYNA, along with xanthurenic acid, has been found to be protective in colitis models by modulating the energy metabolism of intestinal epithelial cells and T cells. darmzentrum-bern.ch
The table below highlights some of the key research findings on the anti-inflammatory and immunomodulatory effects of this compound.
| Disease Model/Condition | Key Findings | Mechanism of Action |
| LPS-induced septic shock in mice | KYNA treatment reduced pro-inflammatory mediators (TNF-α, NO) and mortality. frontiersin.org | Not fully elucidated in this study, but likely involves suppression of inflammatory pathways. frontiersin.org |
| Mastitis in mice | KYNA alleviated LPS-induced mastitis by reducing inflammation and enhancing the blood-milk barrier. nih.gov | Inhibition of NF-κB and activation of Nrf2/Ho-1, likely mediated by GPR35. nih.gov |
| Inflammatory bowel disease (colitis models) | Supplementation with KYNA and xanthurenic acid decreased colitis severity. darmzentrum-bern.ch | Effects on intestinal epithelial cells and T cells, involving AhR activation and rewiring of cellular energy metabolism. darmzentrum-bern.ch |
| In vitro studies on dendritic cells and T cells | KYNA inhibited IL-17 and IL-23 production. mdpi.com | Activation of G protein-coupled receptor 35 (GPR35). mdpi.com |
Management of Metabolic Dysfunctions
Emerging evidence indicates that this compound and the broader kynurenine pathway play a significant role in the development and regulation of metabolic dysfunctions, including obesity and type 2 diabetes. mdpi.comnih.gov This has opened up new avenues for therapeutic interventions targeting this pathway for the management of metabolic diseases.
Several studies have shown a correlation between KYNA levels and metabolic health. For instance, increased serum KYNA levels have been observed in animal models of obesity and in overweight individuals. nih.gov This might be partly due to the fact that adipose tissue has deficient expression of kynurenine 3-monooxygenase (KMO), an enzyme that metabolizes kynurenine, leading to a shift towards KYNA production. nih.gov
On the other hand, KYNA has also been shown to have protective effects against metabolic diseases. nih.gov Physical exercise, which is known to have numerous metabolic benefits, promotes the production of KYNA in skeletal muscles. nih.gov This exercise-induced KYNA can then act on adipose tissue to increase lipid metabolism, thermogenesis, and the expression of anti-inflammatory genes, partly through the activation of GPR35. nih.gov Agonists of GPR35 have also been shown to suppress the development of fatty liver in diet-induced obesity models. nih.gov
The therapeutic potential of modulating KYNA levels in metabolic diseases is being actively investigated. Strategies could involve the administration of KYNA itself, its precursors, or drugs that inhibit enzymes like KMO to increase endogenous KYNA production. nih.gov
The following table summarizes research findings on the role of this compound in metabolic dysfunctions.
| Condition/Model | Key Findings | Potential Therapeutic Implication |
| Obesity (animal models and human studies) | Increased serum KYNA levels are found in obese subjects. nih.gov KYNA may promote obesity through the activation of the aryl hydrocarbon receptor (AHR). nih.gov | Targeting the kynurenine pathway could be a strategy for managing obesity. nih.govnih.gov |
| High-fat diet-induced obesity in mice | A high-fat diet increased the expression of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, in plasma, adipose tissue, and muscle. IDO knockout mice were protected from the obesity-promoting effects of the diet. cpn.or.kr | Inhibiting IDO could be a therapeutic approach for obesity and related metabolic dysfunctions. cpn.or.kr |
| Exercise | Physical exercise increases KYNA production in skeletal muscle, which in turn increases energy utilization and has anti-inflammatory effects in adipose tissue. nih.gov | Exercise-induced KYNA production may be a key mechanism for the metabolic benefits of physical activity. nih.gov |
| Type 2 Diabetes | Dysregulation of the kynurenine pathway is implicated in the pathogenesis of type 2 diabetes. nih.gov | Modulation of the kynurenine pathway could be a novel therapeutic strategy for diabetes. nih.gov |
Adjuvant Approaches in Cancer Therapy
The kynurenine pathway has been identified as a critical mediator of tumor immune escape, making it a compelling target for adjuvant cancer therapies. frontiersin.orgnih.gov The accumulation of kynurenine pathway metabolites, including kynurenine itself, in the tumor microenvironment creates an immunosuppressive niche that supports cancer progression. elsevier.es
One of the primary mechanisms of this immunosuppression is the activation of the aryl hydrocarbon receptor (AhR) in immune cells by kynurenine. frontiersin.org This can lead to the differentiation of regulatory T cells (Tregs), which dampen the anti-tumor immune response, and inhibit the function of effector T cells and natural killer (NK) cells. frontiersin.orgelsevier.es
The enzymes responsible for initiating the kynurenine pathway, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), are often upregulated in various cancers. mdpi.com This has led to the development of inhibitors targeting these enzymes. While monotherapy with IDO1 inhibitors has shown limited efficacy in eliminating tumors, combining them with other cancer treatments like chemotherapy or immunotherapy has yielded more promising results in preclinical and clinical studies. mdpi.com
This compound's role in this context is complex. While it is an AhR ligand and can contribute to the immunosuppressive environment, some studies suggest it may have anti-cancer properties under certain conditions. biocrates.comnih.gov However, the predominant focus of therapeutic development has been on inhibiting the production of kynurenine and other immunosuppressive metabolites upstream of KYNA.
The table below outlines key aspects of the kynurenine pathway's role in cancer and the rationale for targeting it as an adjuvant therapy.
| Mechanism/Target | Role in Cancer | Therapeutic Approach |
| IDO1/TDO2 Enzymes | Upregulated in many cancers, leading to the production of immunosuppressive kynurenine. frontiersin.orgmdpi.com | Inhibition of IDO1 and/or TDO2 to reduce kynurenine levels and restore anti-tumor immunity. mdpi.com |
| Kynurenine | Accumulates in the tumor microenvironment, suppressing T cell and NK cell function and promoting Treg differentiation. frontiersin.orgelsevier.es | Reducing kynurenine production through enzyme inhibition. mdpi.com |
| Aryl Hydrocarbon Receptor (AhR) | Activated by kynurenine, leading to downstream signaling that promotes immune evasion and tumor progression. frontiersin.orgnih.gov | Inhibition of AhR signaling to block the immunosuppressive effects of kynurenine. frontiersin.org |
Challenges and Future Directions in this compound Research
Optimizing Brain Penetration of this compound and its Analogs
A significant challenge in harnessing the therapeutic potential of this compound for neurological and psychiatric disorders is its limited ability to cross the blood-brain barrier (BBB). frontiersin.orgnih.gov Due to its polar nature, KYNA does not readily diffuse into the brain and must be synthesized locally from its precursor, L-kynurenine. nih.govjneurosci.org L-kynurenine, along with tryptophan and 3-hydroxykynurenine, can cross the BBB via the large neutral amino acid transporter. nih.gov
This presents a hurdle for the direct administration of KYNA as a therapeutic agent for central nervous system (CNS) conditions. Consequently, a key area of future research is the development of KYNA analogs with improved brain penetration. mdpi.comnih.gov The goal is to design molecules that retain the desired pharmacological activity, such as antagonizing NMDA receptors, while being able to efficiently enter the brain. nih.gov
Another approach is to manipulate the kynurenine pathway within the brain to increase endogenous KYNA synthesis. nih.gov This could involve the development of drugs that inhibit enzymes like kynurenine 3-monooxygenase (KMO), which would shift the metabolic pathway towards the production of KYNA. frontiersin.org
The table below summarizes the challenges and potential strategies related to the brain penetration of this compound.
| Challenge | Rationale | Potential Strategies |
| Poor BBB penetration of KYNA | This compound is a polar molecule and lacks specific transporters to facilitate its entry into the brain. nih.govresearchgate.net | Development of brain-penetrant KYNA analogs. mdpi.comnih.gov |
| Reliance on precursor transport | Brain levels of KYNA are dependent on the transport of L-kynurenine across the BBB and its subsequent conversion. nih.govjneurosci.org | Pharmacological manipulation of peripheral L-kynurenine levels to influence brain KYNA synthesis. jneurosci.org |
| Local synthesis in the brain | KYNA is primarily synthesized by astrocytes within the CNS. jneurosci.org | Targeting brain enzymes (e.g., inhibiting KMO) to increase local KYNA production. nih.govfrontiersin.org |
Achieving Precise Spatiotemporal Control of this compound Levels
Another critical challenge in this compound research is achieving precise control over its levels in specific brain regions and at specific times. The effects of KYNA can vary depending on its concentration and the location of its action. Therefore, simply increasing or decreasing systemic KYNA levels may not be sufficient and could even lead to unintended side effects.
Future research is focused on developing methods for the targeted modulation of KYNA. One promising approach involves the use of viral vectors, such as adeno-associated viruses (AAV), to deliver genes that either enhance or inhibit the activity of kynurenine aminotransferases (KATs) in a region-specific manner. sc.edu For example, an AAV could be used to increase the activity of KAT II in a particular brain area to locally elevate KYNA levels. sc.edu
Microdialysis techniques can be used in conjunction with such methods to measure the real-time extracellular concentrations of KYNA in the targeted brain region, allowing for a more precise understanding of the relationship between KYNA levels and behavioral or physiological outcomes. sc.edu The ability to control the location and timing of KYNA elevation is crucial for dissecting its specific roles in brain function and for developing more targeted and effective therapeutic interventions. sc.edu
The table below outlines the challenges and future directions for achieving spatiotemporal control of this compound.
| Challenge | Rationale | Future Directions |
| Non-specific modulation | Systemic administration of drugs affecting the kynurenine pathway can alter KYNA levels throughout the body, potentially leading to off-target effects. | Development of region-specific drug delivery systems. |
| Temporal control | The timing of KYNA modulation may be critical for therapeutic efficacy, especially in dynamic processes like learning and memory. | Use of inducible systems (e.g., optogenetics, chemogenetics) to control the activity of kynurenine pathway enzymes with high temporal resolution. |
| Understanding local concentrations | It is difficult to know the precise extracellular concentrations of KYNA at its sites of action in the brain. | Combining targeted manipulations with advanced in vivo monitoring techniques like microdialysis and biosensors. sc.edu |
| Regional differences in the kynurenine pathway | The expression and activity of kynurenine pathway enzymes may vary across different brain regions. | Detailed mapping of the kynurenine pathway in the brain to inform targeted interventions. |
Mitigating Potential Side Effects (e.g., Motor Dysfunction, Cognitive Effects)
A significant hurdle in the therapeutic application of modulating this compound (KYNA) is the potential for adverse effects, particularly motor dysfunction and cognitive impairments. Elevated brain levels of KYNA have been linked to cognitive deficits in experimental studies. mdpi.com This is thought to be due to its role as an antagonist at the glycine co-agonist site of the NMDA receptor and as a competitive antagonist at ionotropic glutamate receptors, which can disrupt normal glutamatergic neurotransmission essential for learning and memory. cpn.or.krmdpi.com
Strategies to mitigate these side effects are actively being researched:
Development of Structural Analogs: One promising approach is the creation of structural analogs of KYNA that can separate the desired therapeutic effects from unwanted side effects. researchgate.netpreprints.org For instance, research on analogs like SZR-72, SZR-73, and SZR-81 has shown that it is possible to retain neuromodulatory activity while avoiding the acute motor impairments, such as ataxia, caused by KYNA itself. researchgate.netpreprints.org SZR-73, in particular, has emerged as a candidate that preserves motor coordination. researchgate.netpreprints.org
Targeted Delivery Systems: Developing methods to deliver KYNA or its modulators to specific brain regions could help avoid widespread effects on motor and cognitive functions. This could involve localized administration techniques or the use of carriers that target specific cell types or receptors.
Adjunctive Therapies: Combining KYNA-modulating agents with other drugs could counteract potential side effects. For example, a study in rats suggested that N-acetylcysteine (NAC) could mitigate cisplatin-induced cognitive impairment and muscular weakness by modulating brain KYNA levels and improving redox balance. nih.gov
Dose Optimization: Careful titration of dosage is crucial to find a therapeutic window that maximizes benefits while minimizing adverse effects. This requires extensive preclinical and clinical testing to establish safe and effective dosing regimens.
Bridging Preclinical Findings to Clinical Translation
The transition from promising preclinical data to successful clinical applications for KYNA-targeted therapies is fraught with challenges. nih.govpreprints.org A significant obstacle is the poor bioavailability of KYNA and many of its derivatives, which limits their ability to cross the blood-brain barrier and reach their intended targets in sufficient concentrations. nih.govpreprints.org
Key strategies to facilitate this translation include:
Rational Drug Design: Employing techniques like halogenation and esterification can enhance the structure-activity relationships of KYNA analogs, improving their pharmacokinetic properties. nih.govresearchgate.net For example, the development of KYNA analogs such as 7-chlorothis compound (7-CKA) was an attempt to create more potent antagonists. nih.gov
Prodrug Approaches: Designing prodrugs that are more readily absorbed and then converted to the active KYNA molecule within the central nervous system can overcome bioavailability issues. nih.gov
Dual-Targeting Compounds: Creating agents that can simultaneously modulate multiple targets within the kynurenine pathway or related neuroinflammatory pathways could offer a more comprehensive therapeutic effect. nih.gov For instance, inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) while also suppressing pro-inflammatory cytokines could be beneficial. nih.gov
Improved Preclinical Models: The use of more sophisticated and relevant animal models that better mimic human disease pathophysiology is essential for more accurate prediction of clinical efficacy and safety.
Identification of Specific Patient Subgroups Responsive to this compound Modulation
Not all patients with a particular disorder will respond equally to therapies that modulate KYNA. Therefore, identifying specific patient subgroups who are most likely to benefit is a critical step towards personalized medicine. nih.govfrontiersin.org
Methods for patient stratification include:
Biomarker-Driven Approaches: Utilizing biomarkers such as the expression levels of kynurenine pathway enzymes (e.g., IDO1, TDO2) or the ratio of kynurenine to tryptophan (KYN/TRP) can help identify patients with a dysregulated pathway who may be more responsive to treatment. frontiersin.orgnih.gov
Genetic Profiling: Identifying genetic variations in enzymes involved in KYNA metabolism, such as kynurenine aminotransferases (KATs) or kynurenine 3-monooxygenase (KMO), could help predict an individual's response to KYNA-modulating therapies. nih.govnih.gov
Metabolic Phenotyping: Assessing the metabolic profile of patients can reveal subgroups with distinct patterns of kynurenine pathway activity. nih.gov For example, patients with type 2 diabetes exhibit a pattern of reduced KYNA versus quinolinic acid, similar to what is seen in depression, suggesting a potential shared therapeutic target. cpn.or.kr
Elucidating the Full Spectrum of this compound's Molecular Targets and Mechanisms
While KYNA is well-known for its effects on glutamate receptors, it likely has a broader range of molecular targets and mechanisms of action that are not yet fully understood. wikipedia.orgmdpi.comcore.ac.uk A comprehensive understanding of these is crucial for developing targeted therapies and predicting potential off-target effects.
Known and emerging targets and mechanisms include:
Glutamate Receptors: KYNA acts as an antagonist at ionotropic glutamate receptors (NMDA, AMPA, and kainate) and is a noncompetitive antagonist at the glycine site of the NMDA receptor. wikipedia.orgmdpi.com
G-Protein Coupled Receptor 35 (GPR35): KYNA is an agonist for GPR35, a receptor found in the gastrointestinal tract and immune cells. core.ac.ukfrontiersin.org Activation of GPR35 by KYNA can have anti-inflammatory effects. core.ac.uk
Aryl Hydrocarbon Receptor (AHR): KYNA can activate the AHR, a transcription factor involved in regulating immune responses and xenobiotic metabolism. mdpi.combiocrates.com
Nicotinic Acetylcholine Receptors (nAChRs): Some evidence suggests that KYNA may act as a negative allosteric modulator at the alpha7-nicotinic receptor (α7nAChR), though this finding requires further confirmation. cpn.or.kr
Redox Activity: Some metabolites in the kynurenine pathway, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have pronounced redox activity that can influence cellular function. core.ac.uk
Further research is needed to fully characterize these interactions and their physiological relevance.
Developing this compound as a Biomarker for Disease Progression and Treatment Response
The levels of KYNA and other kynurenine pathway metabolites are altered in various diseases, suggesting their potential as biomarkers for diagnosis, disease progression, and treatment response. cpn.or.krbiocrates.comfrontiersin.org
Table 1: this compound as a Potential Biomarker
| Disease/Condition | Observed Change in KYNA | Potential Application as a Biomarker | Citations |
|---|---|---|---|
| Depression | Decreased levels | Diagnosis and prediction of therapeutic response to antidepressants like escitalopram. | biocrates.com, nih.gov |
| Schizophrenia | Increased levels in cerebrospinal fluid | Diagnosis and correlation with inflammatory biomarkers. | biocrates.com, wikipedia.org |
| Alzheimer's Disease | Increased levels in cerebrospinal fluid | Diagnosis and differentiation from other neurodegenerative diseases. | biocrates.com, mdpi.com |
| Parkinson's Disease | Altered ratios of KYNA and other metabolites | Potential for monitoring disease progression. | biocrates.com, mdpi.com |
| Ischemic Stroke | Lower levels associated with better outcomes after thrombolysis | Prediction of treatment response. | umw.edu.pl |
| COVID-19 | Positively correlated with age and inflammatory markers in males | Understanding sex-specific immune responses. | medrxiv.org |
The development of sensitive and reliable methods for measuring KYNA in accessible biological fluids like blood and saliva is crucial for its clinical utility as a biomarker. cpn.or.krmdpi.com For instance, novel electrochemical immunosensors are being developed for the detection of KYNA in blood for the early diagnosis of conditions like Alzheimer's disease. mdpi.com Overlapping biomarkers that can both aid in diagnosis and predict treatment response are particularly valuable as they can help to refine disease classification and guide therapeutic choices. nih.gov
Compound Names Mentioned in the Article
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting kynurenic acid in biological samples, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) is widely used for quantification due to its sensitivity and specificity. Validation includes calibration curves with internal standards (e.g., deuterated this compound), spike-recovery tests in matrices like plasma or cerebrospinal fluid, and inter-day/intra-day precision assessments . Enzyme-linked immunosorbent assays (ELISA) are alternative methods but require cross-reactivity validation against structurally similar metabolites.
Q. What experimental protocols ensure accurate quantification of this compound in rodent brain tissue?
- Methodology : Tissue homogenization in acidic solvents (e.g., 0.1 M HCl) prevents metabolite degradation. Centrifugation at 15,000×g for 20 minutes at 4°C separates proteins. Supernatants are filtered (0.22 µm) and analyzed via HPLC with a C18 column and mobile phase (e.g., methanol:phosphate buffer, pH 3.0). Quantification limits should be established using standard curves (0.1–100 nM range) .
Q. How do researchers control for confounding variables in studies linking this compound to neuropsychiatric disorders?
- Methodology : Use genetically homogeneous animal models (e.g., inbred mice) to reduce genetic variability. Dietary tryptophan intake is standardized, as it influences kynurenine pathway activity. Behavioral assays (e.g., forced swim test for depression-like behavior) are conducted blind to treatment groups. Statistical adjustments for covariates like age, sex, and circadian rhythm are applied .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s dual role as a neuroprotectant and neurotoxin?
- Methodology : Dose-response studies in vitro (e.g., primary neuron cultures) and in vivo (e.g., NMDA receptor antagonist models) clarify concentration-dependent effects. Mechanistic studies using selective receptor antagonists (e.g., GPR35 inhibitors) or genetic knockdowns (e.g., siRNA for aryl hydrocarbon receptor) isolate pathways. Meta-analyses of published data assess heterogeneity in study designs .
Q. What advanced models are used to study this compound’s role in glutamatergic signaling?
- Methodology : Optogenetic tools in transgenic mice enable real-time modulation of glutamatergic neurons while measuring this compound via microdialysis. Electrophysiological recordings (patch-clamp) in brain slices quantify NMDA receptor currents under this compound perfusion. Computational models simulate synaptic cleft dynamics to predict metabolite-receptor interactions .
Q. How can researchers address challenges in differentiating this compound’s effects from other kynurenine pathway metabolites?
- Methodology : Isotope-labeled tracers (e.g., ¹³C-tryptophan) track metabolic flux in vivo. Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) distinguishes this compound from quinolinic acid or 3-hydroxykynurenine. Genetic models (e.g., kynurenine aminotransferase II knockout mice) isolate specific pathway branches .
Q. What strategies improve reproducibility in this compound studies across laboratories?
- Methodology : Adopt standardized protocols from journals like the Beilstein Journal of Organic Chemistry for metabolite extraction and analysis. Share raw data and code via repositories like Zenodo. Collaborative inter-laboratory studies validate findings using identical animal strains and reagents .
Q. How do recent methodological advances enhance spatial resolution in this compound imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
